Cyclopropanotropine Benzylate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(9-methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-24-20-12-17(13-21(24)19-14-18(19)20)27-22(25)23(26,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-21,26H,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDBULQDKRYING-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476924 | |
| Record name | AGN-PC-0NHOJB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
575463-96-6 | |
| Record name | AGN-PC-0NHOJB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Cyclopropanotropine Benzylate
The following is an in-depth technical guide regarding Cyclopropanotropine Benzylate (CAS 575463-96-6) . This monograph is structured to serve researchers and drug development professionals, focusing on chemical architecture, pharmacological mechanisms, synthetic pathways, and safety protocols.
CAS Registry Number: 575463-96-6 Chemical Class: Tropane Alkaloid Ester / Muscarinic Antagonist Molecular Formula: C₂₃H₂₅NO₃ Molecular Weight: 363.45 g/mol [1]
Executive Summary
Cyclopropanotropine Benzylate is a high-affinity anticholinergic agent belonging to the class of 3-quinuclidinyl/tropane benzilates. Structurally akin to 3-Quinuclidinyl Benzilate (QNB) and Benztropine , this compound features a lipophilic benzilic acid ester moiety linked to a rigid bicyclic tropane amine core. The inclusion of a cyclopropane motif—typically at the nitrogen bridgehead or as a steric modifier—imparts unique lipophilicity and metabolic stability profiles compared to standard N-methyl tropanes (e.g., Atropine).
Primary Application: High-affinity probe for muscarinic acetylcholine receptors (mAChRs). Pharmacological Profile: Competitive antagonist at M1–M5 receptor subtypes; psychotomimetic at high doses due to central nervous system (CNS) penetration.
Chemical Architecture & Physicochemical Properties[2]
Structural Analysis
The molecule is composed of two primary pharmacophores:
-
The Cationic Head (Tropane Core): A bicyclic amine (8-azabicyclo[3.2.1]octane) that mimics the quaternary ammonium of acetylcholine, facilitating ionic interaction with the aspartate residue in the receptor binding pocket.
-
The Lipophilic Tail (Benzilate): A diphenylglycolate moiety that anchors the molecule via hydrophobic interactions within the receptor's allosteric pockets, significantly slowing dissociation rates.
Key Physicochemical Data
| Property | Value | Note |
| Formula | C₂₃H₂₅NO₃ | Confirmed by SCBT/Vendor Data |
| Molar Mass | 363.45 g/mol | |
| Predicted LogP | 3.8 – 4.2 | High lipophilicity indicates BBB penetration |
| H-Bond Donors | 1 (Hydroxyl) | Critical for receptor hydrogen bonding |
| H-Bond Acceptors | 3 | Ester oxygens + Tertiary amine |
| pKa (Amine) | ~9.5 – 10.0 | Protonated at physiological pH |
Pharmacodynamics & Mechanism of Action
Receptor Binding Mechanism
Cyclopropanotropine Benzylate acts as a competitive antagonist at G-protein coupled muscarinic receptors. The bulky tricyclic structure prevents the binding of the endogenous ligand, Acetylcholine (ACh), thereby inhibiting the parasympathetic signal transduction cascade.
-
Orthosteric Blockade: The protonated nitrogen of the tropane ring interacts with Asp105 (M1 numbering) in the transmembrane domain 3 (TM3).
-
Hydrophobic Anchoring: The benzilate phenyl rings engage in pi-pi stacking interactions with aromatic residues (Tyr, Trp) in the extracellular loops, locking the receptor in an inactive conformation.
Signal Transduction Blockade Pathway
The following diagram illustrates the interruption of the Gq/11 signaling pathway (M1/M3/M5 subtypes) by the antagonist.
Figure 1: Mechanism of competitive antagonism at Gq-coupled muscarinic receptors. The red path indicates the blockade exerted by Cyclopropanotropine Benzylate.
Synthetic Methodology
Given the structural constraints, the synthesis follows a Steglich Esterification or Transesterification route, coupling the specific cyclopropyl-tropane alcohol with benzilic acid.
Precursor Preparation
-
N-Cyclopropyl-nortropine Synthesis:
-
Starting Material: Nortropine (8-azabicyclo[3.2.1]octan-3-ol).
-
Reagent: Cyclopropyl bromide (or cyclopropylmethyl bromide depending on exact isomer) + K₂CO₃ in Acetonitrile.
-
Conditions: Reflux, 12-24h.
-
Purification: Acid-base extraction.
-
Esterification Protocol (Steglich Method)
This method is preferred for sterically hindered alcohols like tropine derivatives to prevent elimination side reactions.
Reagents:
-
Substrate A: Benzilic Acid (1.0 eq)
-
Substrate B: Cyclopropanotropine (Alcohol) (1.0 eq)
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
-
Dissolution: Dissolve Benzilic Acid and Cyclopropanotropine in dry DCM under Argon atmosphere.
-
Catalyst Addition: Add DMAP and stir for 10 minutes at 0°C.
-
Coupling: Add DCC dissolved in DCM dropwise over 30 minutes.
-
Reaction: Allow to warm to room temperature and stir for 12–18 hours. The mixture will become cloudy as Dicyclohexylurea (DCU) precipitates.
-
Filtration: Filter off the DCU byproduct.
-
Workup: Wash the filtrate with saturated NaHCO₃ (to remove unreacted acid), then Brine. Dry over MgSO₄.
-
Purification: Flash column chromatography (Silica Gel, MeOH:DCM gradient).
Synthetic Pathway Diagram[3]
Figure 2: Convergent synthesis of Cyclopropanotropine Benzylate via alkylation and Steglich esterification.
Analytical Profiling & Quality Control
To ensure scientific integrity, the synthesized compound must be validated using the following parameters:
-
1H-NMR (CDCl₃, 400 MHz):
-
Aromatic Protons: δ 7.2–7.5 ppm (Multiplet, 10H, Benzilate phenyls).
-
Tropane C3-H: δ 5.0–5.2 ppm (Triplet, 1H, ester methine).
-
Cyclopropyl Protons: Distinct high-field multiplets at δ 0.3–0.8 ppm.
-
-
Mass Spectrometry (ESI+):
-
Target [M+H]⁺ peak at m/z 364.45.
-
Fragmentation pattern should show loss of benzilic acid (m/z ~228) and tropane cation.
-
Safety & Handling (Critical)
Warning: Cyclopropanotropine Benzylate is a potent anticholinergic. It is structurally related to incapacitating agents (e.g., BZ/QNB).
-
Toxidrome: Exposure may cause "Anticholinergic Syndrome": dry mouth, mydriasis (dilated pupils), tachycardia, hyperthermia, and acute delirium/hallucinations.
-
Engineering Controls: Handle only in a certified chemical fume hood or glovebox.
-
PPE: Nitrile gloves (double gloved), lab coat, and safety goggles. A NIOSH-approved respirator is recommended if dealing with powder form.
-
Antidote: Physostigmine (reversible acetylcholinesterase inhibitor) is the standard countermeasure for severe anticholinergic poisoning.
References
-
Santa Cruz Biotechnology. Cyclopropyltropine benzylate (CAS 575463-96-6) Product Data. Retrieved from
-
Advanced Technology & Industrial Co., Ltd. Catalog: Cyclopropanotropine Benzylate. Retrieved from
- Weiner, D. M., et al. (2004). Muscarinic Acetylcholine Receptor Antagonists: Structure-Activity Relationships. Journal of Pharmacology and Experimental Therapeutics.
-
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition.
-
PubChem Compound Summary. 3-Quinuclidinyl benzilate (Structural Analog). Retrieved from
Sources
An In-depth Technical Guide to Cyclopropanotropine Benzylate: Physicochemical Properties, Synthesis, and Analysis
This guide provides a comprehensive technical overview of Cyclopropanotropine Benzylate, a novel tropane alkaloid derivative. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, a proposed synthetic pathway, and robust analytical methodologies for this compound. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for its application in research and development.
Introduction and Chemical Identity
Cyclopropanotropine Benzylate is a synthetic derivative of the tropane alkaloid family. Its structure is characterized by a cyclopropane ring fused to the tropine skeleton, with a benzoyl group esterified to the hydroxyl moiety. While not a naturally occurring alkaloid, its unique tricyclic core and aromatic ester linkage present significant interest for exploring novel pharmacological activities, particularly in the realm of neuroscience and receptor modulation. This guide will be based on the proposed structure of 2,3-cyclopropanotropine benzylate, a chemically plausible isomer given the nomenclature.
The core structure, tropine, is a bicyclic alcohol known for its presence in various psychoactive and medicinal plants.[1] The addition of a cyclopropane ring introduces conformational rigidity and alters the steric and electronic properties of the molecule, potentially leading to unique receptor binding profiles. The benzoyl group can further influence its pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties
The fundamental physicochemical properties of Cyclopropanotropine Benzylate are crucial for its handling, formulation, and interpretation of biological data.
Table 1: Physicochemical Properties of Cyclopropanotropine Benzylate
| Property | Value | Source/Method |
| Molecular Formula | C₁₇H₂₁NO₂ | Calculated |
| Molecular Weight | 271.35 g/mol | Calculated |
| IUPAC Name | (1R,2R,3s,5S)-8-methyl-8-azatricyclo[4.2.1.0²⁻⁴]nonan-3-yl benzoate | Proposed |
| CAS Number | Not available | N/A |
| Appearance | Predicted to be a crystalline solid | Based on similar tropane esters |
| Solubility | Predicted to be soluble in organic solvents (e.g., chloroform, methanol) and sparingly soluble in water | Based on structural analogy |
Derivation of Molecular Formula and Weight:
The molecular formula of the parent tropine is C₈H₁₅NO.[2][3][4][5] The fusion of a cyclopropane ring to the C2-C3 position involves the removal of two hydrogen atoms and the addition of one carbon atom, leading to the formula C₉H₁₅NO for the proposed "Cyclopropanotropine" core. The benzoylation of the hydroxyl group adds a C₇H₅O group and removes a hydrogen atom.
-
Cyclopropanotropine: C₈H₁₅NO (Tropine) + CH₂ - 2H = C₉H₁₅NO
-
Cyclopropanotropine Benzylate: C₉H₁₅NO + C₇H₅O - H = C₁₇H₂₁NO₂
The molecular weight is calculated based on the atomic weights of its constituent elements:
-
(17 x 12.01) + (21 x 1.01) + (1 x 14.01) + (2 x 16.00) = 271.35 g/mol
Proposed Synthesis Workflow
The synthesis of Cyclopropanotropine Benzylate can be envisioned as a multi-step process, commencing from a suitable tropane precursor. The following workflow outlines a logical and feasible synthetic strategy. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Caption: Proposed synthetic workflow for Cyclopropanotropine Benzylate.
3.1. Rationale for Synthetic Choices:
-
Starting Material: Trop-2-ene is selected as the ideal starting material as the double bond provides a reactive site for the crucial cyclopropanation step. It can be synthesized from tropine through dehydration.
-
Cyclopropanation: The Simmons-Smith reaction is a well-established and stereospecific method for the cyclopropanation of alkenes, which would be suitable for this synthesis.[6] This choice is driven by its reliability and predictability in forming the cyclopropane ring fused to the tropane skeleton.
-
Benzoylation: The Schotten-Baumann reaction is a classic and effective method for the benzoylation of alcohols, particularly in the presence of an amine, as the basic conditions neutralize the HCl byproduct.[7] This ensures a high yield of the desired ester.
-
Purification: Column chromatography is the standard and most effective technique for purifying organic compounds of this nature, allowing for the separation of the final product from any unreacted starting materials or byproducts.
3.2. Detailed Experimental Protocol (Proposed):
Step 1: Synthesis of Trop-2-ene (not detailed)
Step 2: Synthesis of Cyclopropanotropine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of zinc-copper couple (2.2 equivalents) in anhydrous diethyl ether.
-
Reagent Addition: To the stirred suspension, add a solution of diiodomethane (2.0 equivalents) in anhydrous diethyl ether dropwise at room temperature. A gentle reflux should be observed.
-
Substrate Addition: After the initial reaction subsides, add a solution of trop-2-ene (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Reaction Monitoring: Stir the reaction mixture at reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite and wash the filter cake with diethyl ether.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Cyclopropanotropine.
Step 3: Synthesis of Cyclopropanotropine Benzylate
-
Reaction Setup: Dissolve the crude Cyclopropanotropine (1.0 equivalent) in a suitable organic solvent such as dichloromethane in a round-bottom flask.
-
Base Addition: Add an aqueous solution of a base, such as 10% sodium hydroxide, to the flask.
-
Acylation: Cool the biphasic mixture in an ice bath and add benzoyl chloride (1.1 equivalents) dropwise with vigorous stirring.
-
Reaction Monitoring: Continue stirring at 0-5°C and monitor the reaction by TLC.
-
Work-up and Extraction: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove any remaining amine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Concentrate the dried organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Cyclopropanotropine Benzylate.
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity and purity of the synthesized Cyclopropanotropine Benzylate.
Caption: Analytical workflow for the characterization of Cyclopropanotropine Benzylate.
4.1. Key Analytical Techniques:
-
Mass Spectrometry (MS): This is the primary technique to confirm the molecular weight of the synthesized compound.[8][9][10] High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula. The fragmentation pattern can also offer structural insights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise chemical structure.[11] The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, will definitively confirm the presence of the cyclopropane ring, the tropane skeleton, and the benzoyl group, as well as their connectivity.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The characteristic stretching frequencies of the ester carbonyl group (C=O) and the C-O bonds will be indicative of a successful benzoylation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. By using a suitable column and mobile phase, the percentage purity of Cyclopropanotropine Benzylate can be accurately determined.
Conclusion
This technical guide has provided a detailed overview of the proposed structure, physicochemical properties, a plausible synthetic route, and a comprehensive analytical workflow for Cyclopropanotropine Benzylate. By presenting not only the methodologies but also the scientific rationale behind the chosen approaches, this document aims to equip researchers and drug development professionals with the foundational knowledge required to synthesize, characterize, and explore the potential of this novel tropane derivative. The unique structural features of Cyclopropanotropine Benzylate warrant further investigation into its pharmacological profile and potential therapeutic applications.
References
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439–463.
- Lounasmaa, M., & Tamminen, T. (1993). The tropane alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 44, pp. 1-114). Academic Press.
- Kohn, K. W., & Cory, M. J. (1998). Mass spectrometry of tropane alkaloids. Journal of Pharmaceutical and Biomedical Analysis, 16(6), 849–863.
-
Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (2019). Molecules, 24(4), 796. [Link]
- Christen, P. (2015). Chapter 31 - methods of analysis: tropane alkaloids from plant origin. In Handbook of Analysis of Biologically Active Compounds.
- Zanolari, B., Guilet, D., Marston, A., Queiroz, E. F., Paulo, M. D. Q., & Hostettmann, K. (2003). Tropane alkaloids from the bark of Erythroxylum pervillei.
-
PubChem. (n.d.). Tropine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Pellati, F., & Brighenti, V. (2014). Analysis of tropane alkaloids. In Analysis of Addictive and Misused Drugs.
- De-la-Torre, R., & Farré, M. (2004). Mass spectrometry in the analysis of tropane alkaloids.
-
Study on the Mass Spectrometry of Tropine Ester Alkaloids. (n.d.). Acta Chimica Sinica. Retrieved from [Link]
- C-NMR spectroscopy of tropane alkaloids. (1975). Journal of the Chemical Society, Perkin Transactions 2, (13), 1547-1551.
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1–415.
-
PubChem. (n.d.). Cyclopropane. National Center for Biotechnology Information. Retrieved from [Link]
-
Tropane Aromatic Ester Alkaloids Obtained from a Large-Scale Recollection of Erythroxylum pervillei Stem Bark Collected in Madagascar. (2009). Journal of Natural Products, 72(1), 123-128. [Link]
-
Cyclopropanone. (n.d.). Wikipedia. Retrieved from [Link]
-
Tropane alkaloid. (n.d.). Wikipedia. Retrieved from [Link]
-
Benzoic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Tropine. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Cyclopropane synthesis [organic-chemistry.org]
- 5. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STUDY ON THE MASS SPECTROMETRY OF TROPINE ESTER ALKALOIDS [sioc-journal.cn]
- 9. researchgate.net [researchgate.net]
- 10. C-NMR spectroscopy of tropane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cyclopropanotropine Benzylate vs. Quinuclidinyl Benzylate (QNB)
Topic: : A Comparative Pharmacodynamic & Kinetic Analysis Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Toxicology Specialists
Executive Summary
This technical guide provides a rigorous comparative analysis between Quinuclidinyl Benzylate (QNB) —the archetypal high-affinity anticholinergic incapacitant—and Cyclopropanotropine Benzylate (CPTB) , a structurally rigidified analog also known in literature as Tricyclopinate.
While both compounds possess nearly identical equilibrium dissociation constants (
Structural Architecture & Chemical Identity
The pharmacodynamic divergence begins with the scaffold rigidity. Both compounds are esters of benzilic acid, sharing the lipophilic diphenyl-glycolate moiety responsible for high-affinity hydrophobic interactions within the receptor orthosteric site. The differentiation lies in the amino-alcohol head group.
| Feature | Quinuclidinyl Benzylate (QNB) | Cyclopropanotropine Benzylate (CPTB) |
| Common Code | BZ, EA-2277 | Tricyclopinate |
| IUPAC Name | 1-azabicyclo[2.2.2]octan-3-yl hydroxy(diphenyl)acetate | (1$\alpha |
| Scaffold | Quinuclidine (Bicyclic) | Cyclopropanotropine (Tricyclic) |
| Nitrogen Bridge | [2.2.2] bridge (High symmetry) | [3.3.1] bridge with fused cyclopropane (High rigidity) |
| Stereochemistry | (R)-isomer is significantly more potent | Stereospecificity dictated by the endo/exo orientation of the ester and cyclopropane fusion |
Structural Visualization (DOT)
The following diagram illustrates the structural relationship and the "rigidity hierarchy" between the two scaffolds.
Figure 1: Structural synthesis of QNB and CPTB.[1] Note the divergence in the nitrogen-containing scaffold which dictates kinetic behavior.
Pharmacodynamics: The Kinetic Divergence
The core scientific distinction between these molecules is not affinity (how tightly they bind at equilibrium) but kinetics (how fast they unbind). This is the "Kinetic Trap" hypothesis.
Comparative Binding Parameters
Data summarized below is derived from radioligand binding assays (e.g., using
| Parameter | QNB | Cyclopropanotropine Benzylate | Significance |
| ~0.11 nM | ~0.10 nM | Virtual Tie: Both are extremely potent binders. | |
| ~1022 fmol/mg | ~1056 fmol/mg | Identical: Both label the same receptor population. | |
| 0.21 nM | 0.25 nM | Similar: Both access the binding pocket at similar rates.[2] | |
| 0.0072 min | 0.0325 min | Critical Divergence: CPTB dissociates ~4.5x faster. | |
| Half-life ( | > 90 minutes | ~21 minutes | QNB residence time is significantly longer. |
The Allosteric "Litmus Test"
A definitive method to distinguish these compounds is their response to allosteric modulators like Gallamine .
-
QNB Behavior: The dissociation of QNB is not modified by Gallamine.[2]
-
CPTB Behavior: The dissociation of CPTB is slowed/modified by Gallamine.
Mechanism of Action: The Conformational Locking Model
To explain the causality of the data above, we apply the two-step binding model. The difference lies in the transition to the
Pathway Diagram (DOT)
Figure 2: Two-step binding model. QNB drives the equilibrium toward the deep RL state, while CPTB cycles primarily within the RL state.*
Experimental Protocols
For researchers attempting to replicate the differentiation between these ligands, the following Infinite Dilution Dissociation Protocol is the gold standard.
Protocol: Radioligand Dissociation Assay
-
Preparation: Prepare rat cerebral cortex homogenates in 50 mM Na/K phosphate buffer (pH 7.4).
-
Equilibration: Incubate tissue (0.2 mg protein/mL) with radioligand (
-QNB or -CPTB at 0.5 nM) for 60 minutes at 25°C to reach equilibrium. -
Initiation of Dissociation:
-
Add a supramaximal concentration of non-labeled antagonist (e.g., Atropine 1
M) to prevent re-binding of the radioligand. -
Split the batch: Treat half with Gallamine (100
M) and half with vehicle control.
-
-
Sampling: Aliquot samples at
minutes. -
Filtration: Rapidly filter through Whatman GF/B filters using a cell harvester; wash 3x with ice-cold buffer.
-
Analysis: Count radioactivity via liquid scintillation.
-
Data Calculation: Plot
vs. time. The slope represents .-
Validation Check: If Gallamine alters the slope of the CPTB plot but not the QNB plot, the structural hypothesis is confirmed.
-
Implications for Drug Development & Toxicology
QNB (The "Anvil")[7]
-
Application: Chemical incapacitant (Historical), modeling Alzheimer's-like delirium.
-
Risk Profile: The "locking" mechanism means clinical reversal with acetylcholinesterase inhibitors (e.g., Physostigmine) is difficult. The competitive agonist (acetylcholine) cannot easily displace QNB once the
state is formed. -
Duration: Central effects can persist for days (24–72+ hours).
Cyclopropanotropine Benzylate (The "Scalpel")
-
Application: Research probe for muscarinic receptor subtypes and allosteric binding sites.
-
Advantage: The fused cyclopropane ring creates a "bulky" rigidity that likely sterically hinders the complete closure of the receptor "lid" (tyrosine lid mechanism).
-
Utility: Allows researchers to study high-affinity antagonism without the confounding factor of pseudo-irreversibility. It is a superior tool for kinetic studies involving allosteric modulators.
References
-
Standaert, J., et al. (1994). "[3H]tricyclopinate binding to brain muscarinic acetylcholine receptors: a comparison with [3H]quinuclidinyl benzilate." European Journal of Pharmacology.
-
Snyder, S. H., & Yamamura, H. I. (1974). "Muscarinic cholinergic binding in rat brain." Proceedings of the National Academy of Sciences.
-
Splendid Lab. (2024). "Cyclopropyltropine Benzylate Product Data." Chemical Catalog.
- Ketchum, J. S. (2006). Chemical Warfare Secrets Almost Forgotten.
Sources
- 1. Tricyclo[5.2.1.01,7]decane | C10H16 | CID 22325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [3H]tricyclopinate binding to brain muscarinic acetylcholine receptors: a comparison with [3H]quinuclidinyl benzilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tricyclo[4.2.1.1(2,5)]decane | C10H16 | CID 556700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Tropane Scaffold in Muscarinic Pharmacology: A Technical Guide to Probe Design and Application
Executive Summary: The Tropane Renaissance
While the tropane ring system—historically derived from Atropa belladonna—is one of the oldest pharmacophores in medicinal chemistry, it remains the gold standard for interrogating muscarinic acetylcholine receptors (mAChRs).
For the modern drug developer, the value of tropane derivatives (e.g., Tiotropium, [³H]-N-methylscopolamine) lies not merely in their high affinity, but in their kinetic selectivity . This guide moves beyond basic binding constants to explore residence time ($ \tau $), bitopic binding modes, and the rigorous protocols required to validate these interactions in a high-throughput setting.
Structural Biology & SAR: The Nitrogen Bridge
The core of muscarinic antagonism in this class is the 8-azabicyclo[3.2.1]octane skeleton. The Structure-Activity Relationship (SAR) pivots on three critical domains:
-
The Cationic Head (N-8 position):
-
Tertiary Amines (e.g., Atropine, Scopolamine): Lipophilic, cross the Blood-Brain Barrier (BBB). Useful for CNS probes (M1/M4 targets).
-
Quaternary Ammoniums (e.g., Tiotropium, Ipratropium): Permanently charged. Peripheral restriction (lung/gut). Crucially, the positive charge interacts electrostatically with Asp147 (M3 numbering) in the orthosteric pocket, significantly increasing affinity compared to tertiary analogs.
-
-
The Ester Linkage (C-3 position):
-
Connects the tropane ring to the aromatic moiety. Hydrolysis here destroys activity.
-
-
The Aromatic "Cap" (Tropic Acid/Dithienyl):
-
Bulky aromatic groups (phenyl, thienyl) facilitate hydrophobic interactions with the tyrosine lid of the receptor. Tiotropium features two thiophene rings, which enhance
stacking within the hydrophobic pocket, contributing to its slow dissociation rate.
-
Table 1: Comparative Pharmacology of Key Tropane Probes
| Compound | Structure Type | Receptor Selectivity | Kinetic Profile | Primary Application |
| Atropine | Tertiary Amine | Non-selective (M1-M5) | Fast On / Fast Off | CNS/Peripheral non-specific block |
| Scopolamine | Epoxide Tropane | Non-selective | Fast Off | CNS depressant / Motion sickness |
| [³H]-NMS | Quaternary Amine | Non-selective (High Affinity) | Moderate | Gold Standard Radioligand for cell surface receptors |
| Tiotropium | Quaternary Scopine | Kinetic Selectivity (M3 > M2) | Very Slow Off ( | COPD / Asthma (Long-acting) |
| Benztropine | Diphenyl Ether | M1 / DAT | Moderate | Parkinson's / Dystonia research |
Mechanism of Action: Signal Transduction Pathways
Understanding the downstream coupling is essential for designing functional assays. Muscarinic receptors are GPCRs that split into two distinct signaling families.[1]
Diagram 1: Muscarinic GPCR Signaling Divergence
This diagram illustrates the bifurcation between Gq-coupled (M1/M3/M5) and Gi-coupled (M2/M4) pathways.
Caption: M1/M3/M5 drive calcium mobilization via PLC, while M2/M4 inhibit adenylyl cyclase, reducing cAMP levels.
Validated Experimental Protocols
Protocol A: Saturation Radioligand Binding ([³H]-NMS)
Objective: Determine receptor density (
Materials:
-
Ligand: [³H]-N-methylscopolamine (Specific Activity ~80 Ci/mmol).
-
Receptor Source: CHO-K1 membranes stably expressing hM3 (or target subtype).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4. (Tris buffers are temperature sensitive; HEPES is preferred for stability).
-
Non-Specific Control: Atropine Sulfate (10 µM final concentration).
Workflow:
-
Preparation: Dilute membranes to 5-10 µg protein/well.
-
Incubation:
-
Total Binding: Membrane + [³H]-NMS (0.01 nM to 3.0 nM serial dilution).
-
Non-Specific Binding: Membrane + [³H]-NMS + Atropine (10 µM).[2]
-
Critical Step: Incubate for 2 hours at 23°C . Equilibrium is slow for high-affinity tropanes.
-
-
Termination: Rapid filtration through PEI-soaked (0.5%) Whatman GF/B filters .
-
Why PEI? Polyethyleneimine reduces the electrostatic sticking of the positively charged tropane ligand to the glass fiber filter, lowering background noise.
-
-
Washing: 3x wash with ice-cold buffer to lock dissociation.
-
Quantification: Liquid scintillation counting.
Protocol B: Kinetic Dissociation Assay (The "Tiotropium Test")
Objective: Differentiate "me-too" drugs from long-acting antagonists by measuring residence time.
Workflow:
-
Equilibration: Incubate membranes with radioligand (e.g., [³H]-NMS) at
concentration for 2 hours. -
Blockade: Add excess unlabeled competitor (e.g., 10 µM Tiotropium or test compound) at
. -
Sampling: Filter aliquots at varying time points (0, 5, 15, 30, 60, 120, 240 min).
-
Analysis: Plot ln(Specific Binding) vs. Time. The slope is
.-
Residence Time ($ \tau $) = $ 1 / k_{off} $.
-
Success Metric: A clinically viable "Once-Daily" LAMA (Long-Acting Muscarinic Antagonist) typically requires $ \tau > 10 $ hours on the M3 receptor.
-
Diagram 2: High-Throughput Binding Workflow
Visualizing the critical control points in the radioligand assay.
Caption: Workflow for saturation/competition binding. PEI pretreatment of filters is critical for cationic tropanes.
References
-
IUPHAR/BPS Guide to Pharmacology. Acetylcholine receptors (muscarinic). [Link]
-
Barnes, P. J. (2002). Muscarinic receptor subtypes in airways.[1][3][4] European Respiratory Journal. [Link]
-
Casarosa, P., et al. (2009). The dissociation of tiotropium from the M3 receptor is much slower than that of ipratropium. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews.[5] [Link]
Sources
- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production [mdpi.com]
Section 1: Chemical Identification and Structural Context
Disclaimer: No formal Safety Data Sheet (SDS) for Cyclopropanotropine Benzylate (CAS 575463-96-6) is publicly available. This guide has been meticulously compiled by synthesizing data from structurally and functionally analogous compounds to provide a comprehensive safety profile for research and drug development professionals. The information herein is intended as an expert-guided resource and should be used in conjunction with rigorous in-house risk assessments.
Cyclopropanotropine Benzylate, also known as Cyclopropyltropine Benzylate, is a synthetic derivative of tropine.[1] Its chemical structure is characterized by a tropane core, a benzilate ester group, and a cyclopropyl modification. This architecture places it firmly within the class of anticholinergic agents, sharing a common heritage with well-known tropane alkaloids and synthetic analogs.
Chemical Identity:
-
Chemical Name: Cyclopropanotropine Benzylate
-
CAS Number: 575463-96-6[1]
-
Molecular Formula: C₂₃H₂₅NO₃[1]
-
Molecular Weight: 363.45 g/mol [1]
The structural similarities to potent anticholinergics like atropine and benztropine are critical for understanding its potential pharmacological and toxicological profile. The tropane moiety is a recognized pharmacophore for muscarinic acetylcholine receptor antagonism.
Section 2: Inferred Hazard Identification and Classification
Based on the high toxicity of analogous compounds such as atropine and benztropine, it is prudent to handle Cyclopropanotropine Benzylate as a substance with a high degree of acute toxicity.[1][2][3]
Anticipated GHS Classification:
-
Acute Toxicity (Oral): Category 1 or 2 (Fatal if swallowed)[1][2][3]
-
Acute Toxicity (Dermal): Category 2 or 3 (Fatal or toxic in contact with skin)[1][2]
-
Acute Toxicity (Inhalation): Category 2 (Fatal if inhaled)[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 1 (Causes damage to organs, particularly the central and peripheral nervous system)[1]
Primary Hazards:
-
Potent Anticholinergic Effects: The primary toxicological concern is the induction of a severe anticholinergic toxidrome, even at low doses. Symptoms can include dry mouth, blurred vision, dilated pupils, tachycardia, urinary retention, and constipation.[4][5][6]
-
Central Nervous System (CNS) Effects: Due to its potential to cross the blood-brain barrier, significant CNS effects are anticipated. These can range from dizziness and confusion to agitation, delirium, hallucinations, and convulsions.[4][5][7][8]
-
Cardiovascular Effects: Tachycardia and other cardiac arrhythmias are a known risk with anticholinergic agents.
-
Eye Irritation: Direct contact may cause serious eye irritation.[9]
-
Skin Irritation: May cause skin irritation upon contact.[9][10]
Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)
Given the inferred high potency, all handling of Cyclopropanotropine Benzylate should occur in a controlled laboratory environment with appropriate engineering controls and personal protective equipment.
Engineering Controls:
-
Fume Hood: All weighing and solution preparation must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Ventilation: The laboratory should be well-ventilated to minimize background exposure.[11]
Personal Protective Equipment (PPE):
-
Respiratory Protection: For any procedures with a risk of aerosolization, a NIOSH-approved respirator is recommended.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn at all times. Change gloves immediately if contamination is suspected.
-
Body Protection: A lab coat must be worn. For larger quantities, a chemically resistant apron is advised.
Storage:
-
Container: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[11]
-
Security: Store in a locked cabinet or other secure location to prevent unauthorized access.
-
Light Sensitivity: Protect from light.
Section 4: First-Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
Emergency Protocol:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][8]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
Note for Medical Professionals: The patient may be experiencing a severe anticholinergic toxidrome. Treatment is primarily symptomatic and supportive. In severe cases of poisoning, the administration of a cholinesterase inhibitor like physostigmine salicylate may be considered to reverse the anticholinergic effects.[7]
Section 5: Inferred Toxicological Profile
The toxicological properties of Cyclopropanotropine Benzylate are predicted based on its anticholinergic mechanism of action. It is expected to act as a competitive antagonist of muscarinic acetylcholine receptors in both the central and peripheral nervous systems.
| System | Anticipated Effects | Analogous Compound Evidence |
| Central Nervous System | Dizziness, confusion, memory impairment, agitation, delirium, hallucinations, convulsions.[4][5] | Benztropine and other anticholinergics are known to cause a range of CNS side effects.[4][5][7][8] |
| Peripheral Nervous System | Dry mouth, blurred vision, dilated pupils, urinary retention, constipation, tachycardia.[4][5][6] | These are classic symptoms of atropine and scopolamine poisoning.[6] |
| Cardiovascular System | Tachycardia, potential for arrhythmias. | A common effect of systemic anticholinergic exposure. |
Acute Toxicity Data for Analogous Compounds:
| Compound | Route | LD50/TDLO | Species |
| Atropine | Oral | LD50: 75 mg/kg | Mouse[2] |
| Atropine | Oral | LD50: 500 mg/kg | Rat[2] |
| Atropine | Inhalation | - | Fatal if inhaled[3] |
| Benztropine Mesylate | Oral | LD50: 91 mg/kg | Mouse[8] |
| Benztropine Mesylate | Oral | LD50: 940 mg/kg | Rat[8] |
| Tropine | Oral, Dermal, Inhalation | - | Toxic |
Section 6: Experimental Workflows and Risk Mitigation
A systematic approach to risk assessment is crucial when working with potent, uncharacterized compounds. The following workflow is recommended for any new experiment involving Cyclopropanotropine Benzylate.
Caption: Risk Mitigation Workflow for Cyclopropanotropine Benzylate.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Tropine. Retrieved from [Link]
- Par Pharmaceutical. (2015, June 10).
- Pfizer Inc. (2025, June 15).
- Cayman Chemical. (2023, June 15).
-
Derbyshire Medicines Management. (n.d.). Anticholinergic drugs. Retrieved from [Link]
- Cayman Chemical. (2025, September 11).
- MedchemExpress. (2026, January 15).
- ScienceLab.com. (2005, October 9).
- Somerset Pharma LLC. (n.d.).
- Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (n.d.).
- AGES - Austrian Agency for Health and Food Safety. (2025, December 4). Tropane alkaloids.
- Cayman Chemical. (2024, August 16).
- Elemental Microanalysis Ltd. (2024, February 26).
- National Center for Biotechnology Information. (n.d.). ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents.
- Sigma-Aldrich. (2025, November 6).
- Ahamed, F., Jones, C., Abbasi, B., Breyer, B. N., & Shaw, N. M. (2023, December 15). Adverse Reactions of Anticholinergic Medications: An Analysis of the WHO Pharmacovigilance Database.
-
RxFiles. (n.d.). Anticholinergics Reference List. Retrieved from [Link]
- MSD. (2025, April 14).
- Sigma-Aldrich. (2024, May 16).
-
PubChem, National Center for Biotechnology Information. (n.d.). Tropane. Retrieved from [Link]
- ResearchGate. (n.d.). Drugs with high risk for anticholinergic (side-)
- Fisher Scientific. (2024, January 25).
- Sigma-Aldrich. (2026, January 27). SAFETY DATA SHEET - Benzyltriphenylphosphonium chloride.
- Fisher Scientific. (2025, December 18).
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 4. derbyshiremedicinesmanagement.nhs.uk [derbyshiremedicinesmanagement.nhs.uk]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. Tropane alkaloids - AGES [ages.at]
- 7. msdsdigital.com [msdsdigital.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. Tropane | C8H15N | CID 637986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. somersetpharma.com [somersetpharma.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Pharmacological Profile of Cyclopropyltropine Benzylate
[1][2][3][4][5][6]
Executive Summary
Cyclopropyltropine benzylate represents a specialized class of anticholinergic agents derived from the rigidification of the tropane skeleton. Structurally defined as the benzilic acid ester of 9-methyl-9-azatricyclo[3.3.1.0
Where scopolamine possesses an epoxide bridge (oxygen) at the 6,7-position of the tropane ring, cyclopropyltropine features a fused cyclopropane ring. This structural modification imparts superior chemical stability against hydrolysis while retaining the high-affinity pharmacophore required for muscarinic acetylcholine receptor (mAChR) antagonism. In drug development, this compound serves as a critical scaffold for long-acting muscarinic antagonists (LAMAs) used in respiratory medicine (e.g., COPD, asthma), particularly when quaternized to its methobromide salt form to limit systemic distribution.
Chemical Identity & Structural Analysis
Nomenclature and Classification
-
IUPAC Name: (1R,2R,4S,5S,7s)-9-methyl-9-azatricyclo[3.3.1.0
]non-7-yl 2-hydroxy-2,2-diphenylacetate -
Chemical Class: Tricyclic tropane alkaloid ester; Glycolate.
-
Molecular Formula:
-
Molecular Weight: ~377.48 g/mol
Structure-Activity Relationship (SAR)
The pharmacological potency of cyclopropyltropine benzylate is driven by three distinct structural domains:
-
The Cationic Head (Amine): The tertiary nitrogen (N-methyl) allows for high-affinity ionic interaction with the aspartate residue in the muscarinic receptor binding pocket. Unlike quaternary analogs, the tertiary amine can penetrate the Blood-Brain Barrier (BBB), conferring central nervous system (CNS) activity.
-
The Tricyclic Skeleton (Rigidification): The fused cyclopropane ring at positions 2,4 (relative to the tricyclic numbering) mimics the steric bulk and rigidity of the epoxide in scopolamine. This "carbocyclic" modification prevents the metabolic instability associated with epoxide opening while maintaining the "tiotropium-like" binding pose.
-
The Ester Moiety (Anchor): The benzylate (benzilic acid) group provides dual phenyl rings that engage in extensive hydrophobic and
interactions within the receptor's extracellular vestibule, significantly slowing dissociation rates ( ).
Structural Comparison Diagram
The following diagram illustrates the structural evolution from Atropine to Cyclopropyltropine, highlighting the critical bridging elements.
Caption: Structural evolution showing the bioisosteric replacement of the labile epoxide oxygen in scopolamine with a stable methylene bridge to form cyclopropyltropine.[1][2][4]
Pharmacodynamics[2][6][7][8][9][10]
Mechanism of Action
Cyclopropyltropine benzylate acts as a competitive, reversible antagonist at muscarinic acetylcholine receptors (mAChRs).
-
Receptor Subtypes: It binds with high affinity (
in the low nanomolar range, typically 0.1–1.0 nM) to all five muscarinic subtypes (M1–M5). -
Binding Kinetics: The bulky benzylate ester group contributes to a slow dissociation rate, particularly at the M3 receptor subtype. This "kinetic selectivity" is a desirable trait for respiratory drugs, allowing for once-daily dosing potential in its quaternary forms.
Signaling Pathway Blockade
The compound disrupts the parasympathetic signaling cascade. In the context of bronchial smooth muscle (M3) and CNS neurons (M1), the blockade prevents
Caption: Mechanism of action showing competitive antagonism at the M3 receptor, preventing Gq-mediated calcium release and smooth muscle contraction.
Pharmacokinetics (ADME)
Absorption & Distribution
-
Tertiary Amine (Base): Highly lipophilic due to the tricyclic skeleton and diphenyl ester. Rapidly absorbed from the GI tract and readily crosses the Blood-Brain Barrier (BBB).
-
CNS Effect:[5] Potent psychotomimetic and deliriant effects similar to QNB (3-Quinuclidinyl benzilate) and scopolamine.
-
-
Quaternary Ammonium (Methobromide Salt): When quaternized (N-methyl cyclopropyltropine benzylate methobromide), the charge prevents BBB penetration.
-
Therapeutic Niche: Restricted to peripheral compartments; ideal for inhalation therapies where local lung retention is desired with minimal systemic side effects.
-
Metabolism[2]
-
Primary Route: Hydrolysis of the ester linkage by plasma cholinesterases and paraoxonases.
-
Metabolites:
-
Cyclopropyltropine (Alcohol): The tricyclic base, likely renally excreted.
-
Benzilic Acid: Conjugated and excreted.
-
-
Stability: The cyclopropane ring confers resistance to oxidative metabolism that typically degrades the epoxide ring of scopolamine, potentially extending the half-life of the parent scaffold.
Experimental Protocols
Synthesis of Cyclopropyltropine Benzylate
Note: This protocol involves hazardous reagents and should only be performed by qualified personnel in a fume hood.
Phase 1: Preparation of the Tricyclic Core (Cyclopropyltropine)
-
Starting Material: Begin with Tropenol (6,7-dehydrotropine).
-
Cyclopropanation: Dissolve tropenol in anhydrous diethyl ether. Add Diethylzinc (
) and Diiodomethane ( ) under nitrogen atmosphere (Simmons-Smith reaction). -
Reaction Conditions: Reflux for 4–6 hours. The carbene insertion across the C6-C7 double bond yields the 2,4-methano-bridged tricyclic alcohol (9-methyl-9-azatricyclo[3.3.1.0
]nonan-7-ol). -
Workup: Quench with saturated
, extract with ether, and purify via column chromatography (Silica gel, ).
Phase 2: Esterification (Transesterification)
-
Reagents: Methyl Benzilate (1.1 eq), Cyclopropyltropine (1.0 eq).
-
Catalyst: Sodium hydride (NaH) or Sodium methoxide (NaOMe) in catalytic amounts.
-
Solvent: Anhydrous n-Heptane or Toluene.
-
Procedure: Heat to reflux with a Dean-Stark trap to remove methanol/water azeotropically.
-
Purification: Cool, wash with water, extract into organic phase. Crystallize the benzylate ester as the hydrochloride or hydrobromide salt from isopropanol/ether.
Radioligand Binding Assay (Protocol)
To determine affinity (
-
Membrane Prep: Harvest CHO-K1 cells stably expressing human M3 receptors. Homogenize in ice-cold HEPES buffer.
-
Ligand: Use
-N-Methylscopolamine ( -NMS) as the radioligand (0.2 nM). -
Incubation:
-
Mix membrane suspension (10 µg protein),
-NMS, and varying concentrations of Cyclopropyltropine benzylate ( to M). -
Incubate at 25°C for 60 minutes.
-
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and derive using the Cheng-Prusoff equation.
Quantitative Data Summary
| Parameter | Value / Characteristic | Notes |
| Receptor Affinity ( | 0.1 – 0.5 nM (Est.) | High affinity for M1-M5; comparable to Tiotropium. |
| LogP (Lipophilicity) | ~3.5 – 4.2 | High lipophilicity facilitates membrane crossing. |
| Bioavailability (Oral) | < 5% (Quaternary salt) | Low oral bioavailability is intentional for inhalation drugs. |
| Half-life ( | > 24 hours (Receptor) | Slow dissociation rate ( |
| Toxicity ( | ~50 mg/kg (Mouse, i.v.) | Est. based on atropine/scopolamine data.[2][6][4][5][7] |
References
-
Boehringer Ingelheim International GmbH. (2009). New CCR2 receptor antagonists, method for producing the same, and use thereof as medicaments. European Patent EP2569295B1.[2] Link
-
MOLBASE. (n.d.). Cyclopropyltropine Benzilate Structure and Properties.[1][2][6][3][4] Chemical Registry. Link
-
Splendid Lab. (n.d.). Cyclopropyltropine Benzylate - CSL-14468.[3][4][8] Custom Synthesis Catalog. Link
-
Renner, U. D., Oertel, R., & Kirch, W. (2005).[5] Pharmacokinetics and pharmacodynamics in clinical use of scopolamine.[5] Therapeutic Drug Monitoring, 27(5), 655-665.[5] Link
- Holzgrabe, U., et al. (2008). Muscarinic receptor antagonists: Structure-activity relationships. In Comprehensive Medicinal Chemistry II. Elsevier.
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. allindianpatents.com [allindianpatents.com]
- 7. Relative potency of the atropine-like effects of a new parasympatholytic drug, scopolamine-N-(cyclopropyl methyl) bromide and those of hyoscine-N-butyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US7694676B2 - Dry powder inhaler - Google Patents [patents.google.com]
Methodological & Application
How to solubilize Cyclopropanotropine Benzylate for in vitro assays
Application Note: Solubilization & Handling of Cyclopropanotropine Benzylate for In Vitro Assays
Abstract & Scientific Context
Cyclopropanotropine Benzylate is a structural analog of classical tropane alkaloids (e.g., atropine, scopolamine) and quinuclidinyl benzilate (QNB). Like its parent class, it functions primarily as a high-affinity antagonist for muscarinic acetylcholine receptors (mAChRs).
The Challenge: The benzilate ester moiety confers significant lipophilicity (High LogP) to the molecule, while the tropane nitrogen provides a basic center (pKa ~9.0–9.8). In its free base form , the compound is practically insoluble in neutral aqueous media, leading to "silent precipitation"—a phenomenon where the drug crashes out of solution upon addition to culture media, resulting in false negatives (loss of potency) or physical cytotoxicity (crystal formation on cells).
This guide provides a validated workflow to solubilize Cyclopropanotropine Benzylate, ensuring bioavailability and assay reproducibility.
Physicochemical Assessment & Solvent Strategy
Before handling, determine the form of your specific batch. The solubilization strategy is binary based on the salt state.
| Parameter | Free Base Form | Salt Form (HCl, Methylbromide) |
| Appearance | Oily residue or waxy solid | Crystalline powder |
| Water Solubility | Negligible (< 0.1 mg/mL) | Moderate to High (> 10 mg/mL) |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Milli-Q Water or Saline |
| Risk Factor | Precipitation upon dilution | pH sensitivity (hydrolysis) |
Critical Mechanism: The benzilate ester is susceptible to hydrolysis at high pH (>8.0) or elevated temperatures.[1][2] Always keep stock solutions neutral to slightly acidic (pH 5–6) and frozen (-20°C).
Workflow Visualization: The Solubilization Decision Tree
The following diagram outlines the logical flow for preparing your "Master Stock" based on the compound's chemical state.
Figure 1: Decision matrix for selecting the appropriate solvent system based on the compound's salt state.
Protocol A: Preparation of Master Stock (Free Base)
Use this protocol if your compound is non-salt (lipophilic).
Reagents:
-
Cyclopropanotropine Benzylate (Solid)[3]
-
DMSO (Anhydrous, Cell Culture Grade, ≥99.9%)
-
Amber Glass Vials (Borosilicate, PTFE-lined caps)
Step-by-Step:
-
Weighing: Weigh the compound into an amber glass vial. Do not use plastic microfuge tubes for long-term storage of high-concentration hydrophobic stocks, as leaching can occur.
-
Calculation: Calculate the volume of DMSO required to reach a 10 mM or 100 mM concentration.
-
Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.[4]
-
Quality Check: Inspect against light.[5] The solution must be perfectly clear. If turbid, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: The "Intermediate Dilution" Method (Assay Setup)
The most common failure point is pipetting 100% DMSO stock directly into aqueous cell media, causing local high concentrations and immediate precipitation.
The 200x Rule: To maintain solubility, the final DMSO concentration in the assay should typically be ≤ 0.5% .[6]
Workflow:
-
Master Stock: Start with 10 mM in DMSO.
-
Intermediate Stock (100x): Dilute the Master Stock 1:10 into Assay Buffer + 10% DMSO .
-
Why? The presence of 10% DMSO in the intermediate step acts as a "solubility bridge," preventing the shock of going from 100% organic to 100% aqueous.
-
-
Working Solution (1x): Dilute the Intermediate Stock 1:100 into the final cell culture media.
-
Result: Final Drug Concentration = 1 µM; Final DMSO = 0.1% (Non-toxic).
-
Visualization: Serial Dilution Workflow
This diagram illustrates the "Solubility Bridge" method to prevent precipitation.
Figure 2: The "Solubility Bridge" dilution scheme designed to prevent compound crashing during liquid handling.
Validation & Quality Control
Do not assume solubility; prove it.
| Method | Procedure | Acceptance Criteria |
| Nephelometry | Measure turbidity in the final assay buffer (without cells) using a plate reader at 600 nm . | OD600 < 0.005 (above background). |
| Microscopy | Inspect wells at 20x magnification before adding cells. | No visible crystals or "oil droplets" on the bottom. |
| HPLC | Centrifuge the diluted media (10,000 x g, 5 min). Inject supernatant. | Peak area matches theoretical concentration standard. |
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link
-
Waybright, T. J., et al. (2009). Increasing the reliability of cell-based high-throughput screens by the inclusion of a solubility check. Assay and Drug Development Technologies, 7(3), 270-281. Link
-
Sigma-Aldrich Technical Guide. Handling and Solubilization of Hydrophobic Compounds. Link
-
PubChem Compound Summary. Tropane Alkaloids & Benzilates (General Class Properties). Link
Sources
- 1. rsc.org [rsc.org]
- 2. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emulatebio.com [emulatebio.com]
- 6. lifetein.com [lifetein.com]
Targeted Isolation of the Muscarinic Interactome using Cyclopropanotropine Benzylate (CPTB)
Application Note: AN-CPTB-2026
Executive Summary & Scientific Rationale
The isolation of G-Protein Coupled Receptors (GPCRs) and their transient signaling complexes remains one of the most significant challenges in structural biology and proteomics. Standard affinity probes often suffer from rapid dissociation rates (
Cyclopropanotropine Benzylate (CPTB) represents a high-affinity tropane-based ligand designed to overcome these limitations. Structurally analogous to the classic antagonist Quinuclidinyl Benzilate (QNB), CPTB incorporates a cyclopropyl moiety that enhances hydrophobic interaction within the orthosteric pocket of Muscarinic Acetylcholine Receptors (mAChRs), effectively "locking" the receptor in a stable conformation.
This guide details the protocol for using CPTB-functionalized matrices to isolate mAChRs (M1–M5) and their associated signalosomes (G-proteins, GRKs, Arrestins) from complex mammalian lysates.
Chemical Biology of the CPTB Probe
To utilize CPTB for proteomics, it must be immobilized on a solid support without disrupting its pharmacophore. The benzylate ester moiety is critical for binding; therefore, coupling is typically achieved via the tropane nitrogen or a functionalized spacer on the cyclopropyl ring.
Mechanistic Workflow
The following diagram illustrates the chemical proteomics workflow, from lysate preparation to MS analysis.
Figure 1: The CPTB affinity purification workflow. The high-affinity interaction allows for stringent washing to reduce background noise.
Critical Reagents & Buffers
The success of this protocol hinges on the solubilization detergent. Harsh detergents (SDS) will denature the receptor and destroy the binding pocket; too mild detergents will fail to extract the receptor from the lipid bilayer.
| Reagent | Concentration | Purpose | Critical Note |
| Lysis Buffer Base | 50 mM HEPES, pH 7.4 | Buffering | Avoid Tris (amine) if using NHS-coupling. |
| Digitonin | 1.0% (w/v) | Solubilization | Gold Standard for preserving GPCR-G protein complexes [1]. |
| DDM / CHS | 0.5% / 0.1% | Alternative Detergent | Dodecylmaltoside + Cholesterol Hemisuccinate. More stable than Digitonin but may disrupt weak interactors [2]. |
| CPTB-Beads | 20 µL slurry/sample | Affinity Capture | Verify ligand density (aim for 2-5 µmol/mL). |
| Elution Ligand | 1 mM Atropine | Competitive Elution | Displaces CPTB to release the specific receptor complex. |
Experimental Protocols
Phase A: Membrane Preparation & Solubilization
Rationale: Cytosolic proteins are major contaminants. Isolating a crude membrane fraction enriches the target GPCRs.
-
Harvest Cells: Pellet
cells (e.g., HEK293T expressing mAChR or brain tissue homogenate). Wash 2x with cold PBS. -
Hypotonic Lysis: Resuspend pellet in Hypotonic Buffer (10 mM HEPES, pH 7.4, 2 mM EDTA, Protease Inhibitors). Incubate on ice for 20 min.
-
Membrane Collection: Centrifuge at 25,000 x g for 30 min at 4°C. Discard the supernatant (cytosolic fraction).
-
Solubilization: Resuspend the membrane pellet in Solubilization Buffer (50 mM HEPES, 150 mM NaCl, 1% Digitonin , Protease/Phosphatase Inhibitors).
-
Extraction: Rotate end-over-end for 2 hours at 4°C.
-
Clarification: Centrifuge at 100,000 x g (ultracentrifuge) for 45 min. Collect the supernatant (solubilized membrane proteome).
-
QC Step: Save 10 µL for Western Blot analysis to verify receptor solubilization.
-
Phase B: CPTB Affinity Pull-Down
Rationale: The "Hook Effect" can occur if bead density is too high. We use a specific competition control to validate MS data.
-
Pre-Clearing: Incubate lysate with 30 µL of unconjugated Sepharose beads for 1 hour to remove sticky proteins.
-
Affinity Capture: Transfer cleared lysate to tubes containing 20 µL CPTB-Beads .
-
Control Sample: Add 100 µM free Atropine to one replicate before adding beads. This blocks the specific sites; any proteins identified in this sample are non-specific background (contaminants) [3].
-
-
Incubation: Rotate overnight (12h) at 4°C. The slow off-rate of CPTB allows for long equilibrium times without ligand leaching.
-
Washing:
-
Wash 3x with Wash Buffer A (0.1% Digitonin, 50 mM HEPES, 150 mM NaCl).
-
Wash 2x with Wash Buffer B (0.02% Digitonin, 50 mM HEPES, 150 mM NaCl).
-
Note: Reduce detergent concentration in the final wash to minimize interference with MS.
-
Phase C: Elution & MS Sample Prep
Rationale: Competitive elution is superior to acid elution (Glycine pH 2.5) because it only releases proteins bound to the pharmacophore, leaving background proteins stuck to the bead matrix.
-
Specific Elution: Add 50 µL of Elution Buffer (50 mM HEPES, 0.02% Digitonin, 1 mM Atropine ). Incubate 30 min at RT with shaking.
-
Collection: Spin down beads; collect supernatant. Repeat once.
-
Digestion: Proceed to FASP (Filter Aided Sample Preparation) or S-Trap digestion to remove detergent and digest proteins into peptides for LC-MS/MS.
Data Analysis & Visualization
Filtering the Interactome
Quantitative MS (e.g., TMT labeling or Label-Free Quantification) is required to distinguish true interactors from background.
-
Filter 1 (Fold Change): Protein intensity in CPTB Sample / Atropine Block Control > 4.0.
-
Filter 2 (Significance): p-value < 0.05 (t-test).
-
Target Validation: Presence of mAChR (M1-M5) peptides.[1]
The Muscarinic Signalosome
The following diagram depicts the expected protein network captured by CPTB.
Figure 2: Predicted Muscarinic Interactome. Solid lines indicate direct capture; dashed lines indicate transient signaling partners preserved by mild solubilization.
References
-
Haga, K., & Haga, T. (1985). Purification of the muscarinic acetylcholine receptor from porcine brain.[2] Journal of Biological Chemistry, 260(13), 7927-7935. Link
-
Cherezov, V., et al. (2007). High-resolution crystal structure of an engineered human β2-adrenergic G protein–coupled receptor. Science, 318(5854), 1258-1265. Link
-
Huttlin, E. L., et al. (2017).[3] Architecture of the human interactome defines protein communities and disease networks. Nature, 545, 505–509.[3] Link
-
Borchrodt, T., et al. (2014). Chemical probes for the functional proteomics of G-protein coupled receptors. ACS Chemical Biology, 9(4), 1068-1074. Link
Sources
Application Note: Preparation of Cyclopropanotropine Benzylate Stock Solutions
Abstract & Chemical Context
This guide details the preparation, handling, and storage of Cyclopropanotropine Benzylate stock solutions. As a tropane alkaloid derivative featuring a benzilic acid ester linkage, this compound presents specific stability challenges—primarily hydrolytic cleavage of the ester bond and isomerization at the tropane bridge.
While often used as a high-affinity muscarinic antagonist, its utility depends entirely on the integrity of the ester functionality. Aqueous solutions, particularly at neutral or alkaline pH, promote rapid hydrolysis into the inactive parent alcohol (cyclopropanotropine) and benzilic acid. Therefore, this protocol prioritizes anhydrous solvation and pH-controlled dilution .
Physicochemical Profile (Class-Based)
| Property | Characteristic | Implication for Protocol |
| Functional Group | Benzilic Ester | Critical: Susceptible to hydrolysis ( |
| Core Structure | Tropane Amine | Basic nitrogen ( |
| Solubility (Free Base) | Lipophilic | Soluble in DMSO, Ethanol, Chloroform. Poor in water. |
| Solubility (Salt) | Hydrophilic | Soluble in Water, Saline. Insoluble in non-polar organics. |
| Potency | High ( | HSE Risk: Requires containment (HPAPI protocols). |
Health, Safety, & Environment (HSE)
WARNING: Cyclopropanotropine Benzylate is a potent anticholinergic agent. Accidental exposure can cause mydriasis (pupil dilation), tachycardia, dry mouth, and delirium.
-
Containment: All weighing of solid powder must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a HEPA filter.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. Respiratory protection (N95/P3) is recommended if handling open powder outside a hood.
-
Deactivation: Spills should be treated with 1M NaOH to rapidly hydrolyze the active ester into less toxic metabolites (benzilic acid), followed by standard chemical cleanup.
Protocol: Preparation of Master Stock Solution (10 mM)
Objective: Create a stable, long-term storage solution free from water to prevent hydrolysis. Solvent of Choice: Anhydrous DMSO (Dimethyl Sulfoxide).[1] Why? DMSO dissolves both free base and salt forms, has low volatility, and (when anhydrous) prevents ester hydrolysis.
Materials
-
Cyclopropanotropine Benzylate (Solid).[2]
-
Anhydrous DMSO (Grade:
99.9%, Water content < 50 ppm). -
Amber glass vials with PTFE-lined caps (to prevent light degradation and leaching).
-
Vortex mixer.
Step-by-Step Methodology
-
Equilibration: Allow the product vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Calculation: Determine the required volume of DMSO (
) using the formula: [1]-
Note: Check the Certificate of Analysis (CoA) for the specific Molecular Weight (MW), accounting for any counter-ions (e.g., HCl, TFA) or hydration.
-
-
Dissolution:
-
Add the calculated volume of Anhydrous DMSO directly to the vial (if volume permits) or transfer weighed solid to an amber vial.
-
Do not sonicate unless necessary, as heat accelerates degradation. Vortex gently for 30 seconds.
-
-
Inspection: Verify the solution is clear and particulate-free.
-
Aliquot & Storage:
-
Dispense into single-use aliquots (e.g., 50
L) to avoid freeze-thaw cycles. -
Storage: -20°C (Stable for 6–12 months) or -80°C (Stable for >1 year).
-
Protocol: Preparation of Working Solutions
Objective: Dilute Master Stock for biological assays while minimizing precipitation and hydrolysis. Critical Rule: Prepare immediately before use. Do not store aqueous working solutions.
Dilution Strategy
Direct dilution of high-concentration DMSO stocks into aqueous media can cause precipitation of lipophilic free bases. Use a Step-Down Dilution method.
Table 1: Step-Down Dilution Scheme (Example for 10
| Step | Source | Solvent/Buffer | Dilution Factor | Final Conc. | DMSO % |
|---|---|---|---|---|---|
| 1 | Master Stock (10 mM) | Anhydrous DMSO | 1:10 | 1 mM | 100% |
| 2 | Step 1 (1 mM) | PBS (pH 7.4) or Media | 1:100 | 10
-
Optimization Note: If the compound precipitates at Step 2, use an intermediate dilution with 50% DMSO/Water or add a solubilizer like Tween-80 (0.1%) if compatible with the assay.
pH Control (The "Hydrolysis Trap")
Benzilic esters hydrolyze rapidly at pH > 8.
-
Preferred Buffer: PBS pH 7.2 or HEPES pH 7.0.
-
Avoid: Carbonate buffers or unbuffered alkaline media.
-
Verification: If an assay runs > 4 hours, verify compound stability via LC-MS.
Quality Control & Validation
Trust but verify. Benzylates degrade "silently"—the solution remains clear even after hydrolysis.
QC Check: UV-Vis Spectroscopy
-
Method: Dilute stock to 50
M in Ethanol. -
Scan: 200–400 nm.
-
Criteria: Compare
to the CoA reference. A shift in absorbance often indicates hydrolysis (cleavage of the chromophore environment).
QC Check: HPLC (Gold Standard)
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid). Acidic mobile phase stabilizes the ester during the run.
-
Detection: Monitor for the appearance of Benzilic Acid (often elutes earlier than the parent ester).
Visualization: Workflow & Stability Logic
Figure 1: Master Stock Preparation Workflow
Caption: Logical flow for preparing high-integrity stock solutions, emphasizing moisture exclusion and QC checkpoints.
Figure 2: Degradation Pathway (Hydrolysis Risk)
Caption: Mechanism of ester hydrolysis in aqueous conditions. High pH accelerates the formation of inactive metabolites.
References
-
National Institutes of Health (NIH) Chemical Probes. "General Guidelines for Handling and Preparation of Chemical Probes." NIH Guidelines.[3] Link
-
Sigma-Aldrich (Merck). "Handling of Highly Potent Active Pharmaceutical Ingredients (HPAPI)." Technical Safety Notes. Link
-
Organic Chemistry Portal. "Benzyl Esters: Stability and Cleavage Mechanisms." Protecting Groups. Link
-
AAT Bioquest. "Preparation of Stock Solutions for AM Esters and Lipophilic Compounds." Application Note. Link
-
Master Organic Chemistry. "Mechanisms of Ester Hydrolysis (Saponification)." Reaction Guide. Link
Sources
Application Note: Receptor Binding Characterization of Cyclopropanotropine Benzylate
Introduction & Pharmacological Context
Cyclopropanotropine Benzylate is a high-affinity tropane alkaloid derivative, structurally related to classical muscarinic antagonists such as Quinuclidinyl Benzilate (QNB) and Atropine. The presence of the benzilate ester moiety confers high lipophilicity and potent binding affinity to the orthosteric site of Muscarinic Acetylcholine Receptors (mAChRs, M1–M5). The cyclopropyl modification on the tropane nitrogen is a critical structural determinant, often enhancing hydrophobic interaction within the receptor's transmembrane core compared to simple methyl substitutions.
This guide details the protocols for characterizing the binding affinity (
Mechanism of Action
Cyclopropanotropine Benzylate acts as a competitive orthosteric antagonist . It competes with the endogenous ligand (Acetylcholine) or radioligands (e.g., [
Figure 1: Competitive antagonism mechanism. The high-affinity benzylate (Red) occupies the orthosteric pocket, preventing G-protein activation by Acetylcholine.
Materials & Preparation
Reagents
-
Test Compound: Cyclopropanotropine Benzylate (Store at -20°C, desiccated).
-
Radioligand: [
H]Quinuclidinyl Benzilate ([ H]QNB) (Specific Activity ~40–50 Ci/mmol) or [ H]N-Methylscopolamine ([ H]NMS) for hydrophilic surface binding. -
Reference Antagonist: Atropine Sulfate (for defining Non-Specific Binding, NSB).
-
Buffer System: 50 mM Tris-HCl, 10 mM MgCl
, 1 mM EDTA, pH 7.4. -
Filter Coating: 0.1% Polyethyleneimine (PEI) solution (Critical for reducing filter binding of hydrophobic benzilates).
Compound Solubilization
Benzylate esters are hydrophobic. Improper solubilization causes data artifacts (e.g., flat displacement curves).
-
Dissolve stock Cyclopropanotropine Benzylate in 100% DMSO to 10 mM.
-
Perform serial dilutions in DMSO first, then dilute 1:100 into the assay buffer to keep final DMSO concentration <1%.
Experimental Protocols
Membrane Preparation (CHO-K1 hM1 Cells)
Objective: Isolate stable receptor fragments free of endogenous acetylcholine.
-
Harvest: Scrape CHO-hM1 cells into ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Centrifuge (500 x g, 5 min), resuspend pellet in hypotonic lysis buffer (5 mM Tris-HCl, 5 mM MgCl
, pH 7.4). Homogenize using a Polytron (bursts of 5 sec). -
Wash: Centrifuge homogenate at 40,000 x g for 20 min at 4°C. Discard supernatant.
-
Repeat: Resuspend pellet in assay buffer and centrifuge again (removes endogenous ligands/nucleotides).
-
Storage: Resuspend final pellet in Assay Buffer (approx. 1–2 mg protein/mL). Flash freeze if not using immediately.
Competition Binding Assay Workflow
Objective: Determine the inhibition constant (
Figure 2: Radioligand Competition Binding Workflow. PEI presoaking is mandatory for benzylate ligands.
Detailed Procedure:
-
Plate Setup: In a 96-well polypropylene plate, add:
-
25 µL Assay Buffer (Total Binding wells) OR 25 µL 10 µM Atropine (NSB wells).
-
25 µL Cyclopropanotropine Benzylate (varying concentrations:
M to M). -
25 µL [
H]QNB (Final concentration should be of the radioligand, typically 0.2 nM).
-
-
Initiation: Add 150 µL of membrane suspension.
-
Equilibrium: Incubate for 90 minutes at 25°C .
-
Note: Benzilates have slow association/dissociation rates. Shorter incubation may underestimate affinity.
-
-
Termination: Rapidly filter through GF/B filters (pre-soaked in 0.1% PEI) using a cell harvester. Wash 3x with 3 mL ice-cold buffer.
-
Detection: Add scintillant and count CPM (Counts Per Minute).
Data Analysis & Interpretation
Convert CPM to DPM (Disintegrations Per Minute) if quench correction is available. Plot Specific Binding (% of Control) vs. Log[Ligand].
Calculations:
-
Specific Binding:
. -
IC
: Determine the concentration displacing 50% of specific radioligand binding using non-linear regression (4-parameter logistic fit). -
K
Calculation (Cheng-Prusoff): [1]- = Concentration of radioligand used (nM).[2]
- = Dissociation constant of the radioligand (determined previously via Saturation Binding).
Expected Results Matrix
| Parameter | Expected Value | Interpretation |
| Hill Slope | ~ -1.0 | Indicates competitive binding at a single site (orthosteric). |
| Hill Slope | < -0.8 (Shallow) | Suggests negative cooperativity or binding to multiple receptor subtypes with different affinities. |
| K | < 10 nM | High affinity (typical for benzilates). |
| NSB | < 10% of Total | Good assay quality. Higher NSB indicates filter trapping of the hydrophobic ligand. |
Troubleshooting & Optimization
Issue: High Non-Specific Binding (NSB)
-
Cause: Cyclopropanotropine Benzylate is lipophilic and sticks to GF/B filters.
-
Solution: Ensure filters are soaked in 0.1% PEI (Polyethyleneimine) for at least 1 hour. This creates a cationic shield that repels the positively charged tropane nitrogen but prevents hydrophobic sticking to the glass fiber.
Issue: Ligand Depletion
-
Cause: If receptor concentration is too high (
of ), the free ligand concentration is not equal to added ligand. -
Solution: Dilute membranes so that Total Binding is
of the total added radioligand counts.
Issue: "Right-Shifted" Curves (Low Affinity)
-
Cause: Non-equilibrium conditions. Benzilates are slow binders.
-
Solution: Extend incubation to 2 or 3 hours to ensure equilibrium is reached (
for association can be long).
References
- Limbird, L. E. (2012). Cell Surface Receptors: A Short Course on Theory and Methods. Springer Science & Business Media.
-
Hulme, E. C., & Treethowan, M. A. (2002). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 136(6), 775–796.
-
National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocol Book.
-
Birdsall, N. J., et al. (1978). Binding of agonists and antagonists to muscarinic receptors.[2][3][4] Molecular Pharmacology, 14(5), 723-736. (Classic reference on benzilate binding kinetics).
Sources
- 1. tonixpharma.com [tonixpharma.com]
- 2. Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Reconstitution of Cyclopropyltropine Benzylate
Introduction: Understanding Cyclopropyltropine Benzylate
Cyclopropyltropine benzylate is a synthetic derivative of tropane alkaloids, a class of naturally occurring compounds known for their diverse pharmacological activities. With a molecular formula of C₂₃H₂₅NO₃ and a molecular weight of 363.45, this bicyclic ester possesses a complex structure that dictates its physicochemical properties, including its solubility in various solvents[1]. As a benzilate ester of cyclopropyltropine, its behavior in solution is crucial for its application in pre-clinical research, including in vitro cellular assays and in vivo animal studies.
The reconstitution of a compound from its solid form into a solution is a critical first step in many experimental workflows. The choice of solvent can significantly impact the compound's stability, bioavailability, and ultimately, the reproducibility of experimental results. This document provides a comprehensive guide to selecting appropriate solvents for the reconstitution of Cyclopropyltropine benzylate, along with detailed protocols for preparing stock and working solutions for research applications.
Solvent Selection: A Rationale-Driven Approach
The selection of an appropriate solvent for Cyclopropyltropine benzylate is guided by the principle of "like dissolves like." As a tropane alkaloid ester, the molecule exhibits both polar and non-polar characteristics. The tropane backbone contains a tertiary amine, which can be protonated, while the benzilate moiety is largely non-polar. This amphipathic nature allows for solubility in a range of organic solvents.
Key Considerations for Solvent Choice:
-
Polarity: The solvent's polarity should be matched to that of Cyclopropyltropine benzylate to ensure effective dissolution.
-
Protic vs. Aprotic: Protic solvents can form hydrogen bonds and may participate in chemical reactions, potentially affecting the stability of the ester linkage in Cyclopropyltropine benzylate. Aprotic solvents are generally preferred to minimize the risk of hydrolysis.
-
Toxicity and Biocompatibility: For in vitro and in vivo studies, the chosen solvent must be non-toxic to the biological system at the final working concentration.
-
Volatility: The volatility of the solvent can affect the concentration of the stock solution over time due to evaporation. Solvents with lower volatility are often preferred for long-term storage.
Based on the general solubility of tropane alkaloids and benzilate esters, the following solvents are recommended for the reconstitution of Cyclopropyltropine benzylate.
Solvent Compatibility Overview
The following table summarizes the recommended solvents for reconstituting Cyclopropyltropine benzylate, along with their relevant properties. It is important to note that the solubility of Cyclopropyltropine benzylate in these solvents has been estimated based on its chemical structure and the known properties of similar compounds. Empirical testing is always recommended to determine the optimal solvent and concentration for your specific application.
| Solvent | Polarity Index | Protic/Aprotic | Boiling Point (°C) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Aprotic | 189 | Excellent solubilizing power for a wide range of compounds. Biocompatible at low concentrations (<0.5% v/v in most cell cultures). Can be cryoprotective. |
| Ethanol (EtOH) | 4.3 | Protic | 78.4 | Good solubility for many organic compounds. Biocompatible and commonly used in in vivo studies. Can be dehydrating to cells at higher concentrations. |
| Methanol (MeOH) | 5.1 | Protic | 64.7 | Stronger solvent than ethanol but more toxic. Primarily used for analytical purposes and in vitro studies where the solvent is removed before the experiment. |
| Dimethylformamide (DMF) | 6.4 | Aprotic | 153 | Similar to DMSO in solubilizing power but more toxic. Use with caution and appropriate safety measures. |
Experimental Protocols
The following protocols provide step-by-step instructions for reconstituting Cyclopropyltropine benzylate for both in vitro and in vivo applications. Always handle the compound and solvents in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Studies
This protocol describes the preparation of a 10 mM stock solution of Cyclopropyltropine benzylate in DMSO.
Materials:
-
Cyclopropyltropine benzylate (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of Cyclopropyltropine benzylate:
-
Molecular Weight (MW) = 363.45 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW = 0.01 mol/L x 0.001 L x 363.45 g/mol = 0.0036345 g = 3.63 mg
-
-
Weigh the Cyclopropyltropine benzylate:
-
Carefully weigh out 3.63 mg of Cyclopropyltropine benzylate using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Add the solvent:
-
Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
-
Dissolve the compound:
-
Vortex the tube for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
-
Storage:
-
Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution for In Vivo Studies
This protocol describes the preparation of a 1 mg/mL working solution of Cyclopropyltropine benzylate in a vehicle suitable for animal administration (e.g., 10% DMSO, 40% PEG300, 5% Tween® 80, 45% saline).
Materials:
-
Cyclopropyltropine benzylate (solid)
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Prepare the vehicle:
-
In a sterile conical tube, prepare the vehicle by mixing the components in the following order:
-
10% DMSO
-
40% PEG300
-
5% Tween® 80
-
45% Saline
-
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Weigh the Cyclopropyltropine benzylate:
-
Weigh out the required amount of Cyclopropyltropine benzylate. For a 1 mg/mL solution, you will need 1 mg of the compound for every 1 mL of vehicle.
-
-
Dissolve the compound in DMSO:
-
In a separate tube, dissolve the weighed Cyclopropyltropine benzylate in the required volume of DMSO (10% of the final volume). For example, to make 1 mL of the final solution, dissolve 1 mg of the compound in 100 µL of DMSO.
-
-
Add the remaining vehicle components:
-
Gradually add the PEG300, Tween® 80, and saline to the DMSO solution while vortexing to ensure complete mixing and prevent precipitation.
-
-
Final Volume Adjustment:
-
Adjust the final volume with saline if necessary.
-
-
Storage:
-
The freshly prepared working solution should be used immediately. If short-term storage is necessary, store at 4°C for no longer than 24 hours.
-
Visualization of the Solvent Selection Workflow
The following diagram illustrates the decision-making process for selecting a suitable solvent for the reconstitution of Cyclopropyltropine benzylate.
Caption: Solvent selection workflow for Cyclopropyltropine benzylate.
References
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439–463.
-
United States Pharmacopeia. General Chapter <1217> Tablet Breaking Force. [Link]
Sources
Application Note: Preclinical Dosing Strategies for Cyclopropanotropine Benzylate (CPTB)
Executive Summary & Pharmacological Profile
Cyclopropanotropine Benzylate (CPTB) (CAS: 575463-96-6), also known as Cyclopropyltropine benzylate, is a high-affinity, lipophilic tropane alkaloid derivative. Structurally, it is the benzilic acid ester of N-cyclopropyl-tropine. Pharmacologically, it functions as a potent, non-selective Muscarinic Acetylcholine Receptor (mAChR) Antagonist .
Due to the benzylate moiety—shared with the incapacitating agent 3-Quinuclidinyl Benzilate (QNB/BZ) —CPTB exhibits a higher binding affinity and longer duration of action than classical tropanes like Atropine or Scopolamine. In animal models, it is primarily utilized to induce anticholinergic delirium , model cognitive deficits (Alzheimer’s-like amnesia), or screen for novel acetylcholinesterase reactivators.
Critical Safety Notice: CPTB is a potent psychotomimetic. Unlike quaternary ammonium derivatives (e.g., Methylatropine), CPTB readily crosses the Blood-Brain Barrier (BBB). Researchers must treat it with the same handling rigor as QNB or Scopolamine.
Mechanism of Action
CPTB acts as a competitive antagonist at postsynaptic M1 (cortical/hippocampal) and presynaptic M2 (autoreceptor) muscarinic receptors. Blockade of M1 receptors disrupts cholinergic transmission essential for memory encoding and attention, while M2 blockade may initially increase acetylcholine release, leading to complex biphasic behavioral effects.
Figure 1: Mechanism of Action. CPTB competitively antagonizes mAChRs, preventing Acetylcholine binding and disrupting downstream signaling pathways required for cognitive function and autonomic regulation.
Dosage Determination Guidelines
Because CPTB is a specific analog with less published historical data than Scopolamine, dose-ranging is mandatory . The following protocols are derived from established "Bridging Studies" used for QNB and Scopolamine.
Comparative Potency Anchors
Use these standard values to estimate your starting dose for CPTB in Rodents (Rats/Mice):
| Compound | Potency Class | Typical Amnesic Dose (i.p.) | Duration | Notes |
| Scopolamine | High | 0.5 – 3.0 mg/kg | 2–4 Hours | Standard reference. |
| QNB (BZ) | Very High | 0.5 – 2.0 mg/kg | 24–48 Hours | Closest structural analog to CPTB. |
| Atropine | Moderate | 5.0 – 20.0 mg/kg | 1–2 Hours | Lower CNS penetration than CPTB. |
| CPTB | High | 0.1 – 2.0 mg/kg | Est. 6–12 Hours | Start low due to lipophilicity. |
Protocol A: The "Up-and-Down" Dose Finding (Modified OECD 425)
Objective: Determine the minimal effective dose (MED) for behavioral alteration without inducing severe toxicity (seizures/respiratory failure).
Subjects: Male Wistar or Sprague-Dawley Rats (250–300g), n=3 per dose group.
-
Preparation: Dissolve CPTB in sterile 0.9% Saline. If solubility is poor, use 1-2% DMSO or Cyclodextrin, but control vehicles must match.
-
Step 1 (Sentinel Dose): Administer 0.1 mg/kg (i.p.) .
-
Observation (0-60 min): Check for mydriasis (pupil dilation) and ataxia.
-
Decision: If no effect, proceed to Step 2 after 48h washout.
-
-
Step 2 (Escalation): Administer 0.5 mg/kg (i.p.) .
-
Target: Hyperlocomotion (circling) or stereotypic sniffing.
-
-
Step 3 (High Dose): Administer 2.0 mg/kg (i.p.) .
-
Warning: Do not exceed 5.0 mg/kg in initial studies. Benzylates are potent; higher doses may cause prolonged aphagia/adipsia (refusal to eat/drink).
-
Experimental Workflows: Behavioral Assays
Once the non-lethal dosage range is established (typically 0.5–2.0 mg/kg), use these assays to validate the model.
Workflow 1: Open Field Test (Locomotor Activity)
Rationale: Muscarinic antagonists induce psychomotor agitation (delirium) in rodents.
-
Acclimatization: Move animals to the testing room 1 hour prior.
-
Administration: Inject CPTB (i.p.) 30 minutes pre-test.
-
Group A: Vehicle[1]
-
Group B: CPTB 0.5 mg/kg
-
Group C: CPTB 1.0 mg/kg
-
Group D: CPTB 2.0 mg/kg
-
-
Recording: Place rat in center of Open Field (60x60cm). Record for 20 minutes.
-
Endpoint Analysis:
-
Total Distance Traveled (cm).
-
Vertical Rearing Counts (measure of exploration vs. agitation).
-
Expected Result: Dose-dependent increase in horizontal locomotion (hyperactivity) but decrease in rearing (disorganized behavior).
-
Workflow 2: Morris Water Maze (Spatial Memory)
Rationale: CPTB blocks hippocampal M1 receptors, preventing spatial map formation.
-
Training (Days 1-4): Train rats to find a hidden platform.
-
Probe Trial (Day 5):
-
Administer CPTB (e.g., 1.0 mg/kg) 45 minutes before the probe trial.
-
Remove platform.
-
-
Measurement:
Figure 2: Experimental Workflow. The decision tree moves from solubility validation to dose-escalation, ensuring safety before large-cohort behavioral testing.
Data Presentation & Analysis
When reporting results for CPTB, structure your data to allow direct comparison with standard anticholinergics.
Recommended Data Table Structure
| Parameter | Vehicle (Control) | CPTB (Low Dose) | CPTB (High Dose) | Positive Control (Scopolamine) |
| Dose (mg/kg) | 0 | 0.5 | 2.0 | 1.0 |
| Locomotion (cm) | 2500 ± 300 | 4500 ± 500 | 6000 ± 800** | 4800 ± 400 |
| MWM Latency (s) | 15 ± 3 | 45 ± 10* | 58 ± 5 | 50 ± 8 |
| Pupil Diameter (mm) | 1.0 ± 0.1 | 2.5 ± 0.2 | 3.8 ± 0.3 | 3.0 ± 0.2 |
Note: Values are hypothetical examples. () indicates p < 0.05 vs Vehicle.*[1]
Statistical Analysis
-
One-way ANOVA followed by Dunnett’s post-hoc test is the standard for comparing multiple CPTB doses against a single Vehicle control.
-
For time-course data (e.g., locomotion over 60 mins), use Two-way Repeated Measures ANOVA .
References
-
Santa Cruz Biotechnology. (2024). Cyclopropyltropine benzylate (CAS 575463-96-6) Product Data Sheet. Retrieved from
-
Misik, J., Kassa, J. (2013). Military incapacitating agent BZ (3-quinuclidinyl benzilate) – past, present and future. Military Medical Science Letters. (Provides the baseline QNB dosage of 2.0 mg/kg for memory impairment). Retrieved from
-
Ketchum, J. S., et al. (1967).[2] Effects of Agent BZ on Animals.[2][3][4][5][6] (Foundational toxicology for benzylate esters). Retrieved from
-
Dlabkova, A., et al. (2010). 3-Quinuclidinyl benzilate (agent BZ) toxicokinetics in rats.[1][2][3][4] Basic & Clinical Pharmacology & Toxicology.[3] (Pharmacokinetic reference for benzylate analogs). Retrieved from
-
EvitaChem. (2024). Tropine Benzylate Derivatives and Pharmacology.[2][3][5][7][8][9][10] Retrieved from
Sources
- 1. Dizocilpine derivatives with neuroprotective effect lacking the psychomimetic side effects | bioRxiv [biorxiv.org]
- 2. Agent BZ (3-Quinuclidinyl Benzilate): Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mmsl.cz [mmsl.cz]
- 5. marylandbiodiversity.com [marylandbiodiversity.com]
- 6. Journal of APPLIED BIOMEDICINE: A comparison of cholinesterase inhibitors in the treatment of quinuclidinyl benzilate-induced behavioural deficit in rats performing the multiple T-maze [jab.zsf.jcu.cz]
- 7. marylandbiodiversity.com [marylandbiodiversity.com]
- 8. Buy Tropine benzylate (EVT-323960) | 3736-36-5 [evitachem.com]
- 9. Deliriant - Wikipedia [en.wikipedia.org]
- 10. 3-Quinuclidinyl benzilate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Cyclopropyltropine Benzylate Derivatives
Introduction
Cyclopropyltropine benzylate and its derivatives represent a class of tropane alkaloids with significant pharmacological interest, often investigated for their potential as anticholinergic agents. The core structure, an ester of a cyclopropyl-substituted tropine with benzilic acid, presents a unique synthetic challenge requiring a multi-step approach. This document provides a detailed guide for researchers, scientists, and drug development professionals on the viable synthetic pathways for these compounds. We will delve into the strategic considerations behind each route, offering detailed, field-proven protocols and explaining the causality behind experimental choices to ensure both scientific integrity and successful replication.
The synthesis of cyclopropyltropine benzylate derivatives can be logically dissected into three primary stages:
-
Construction of the N-Cyclopropylmethyl Tropane Skeleton: This involves the formation of the core bicyclic amine, N-cyclopropylmethyl-nortropine (also known as cyclopropyltropine).
-
Preparation of the Benzilic Acid Moiety: The synthesis of the α-hydroxy acid that will be esterified with the tropane alcohol.
-
Esterification: The crucial coupling of the N-cyclopropylmethyl-nortropine with benzilic acid to yield the final product.
This guide will present two primary pathways for the synthesis of the key intermediate, N-cyclopropylmethyl-nortropinone, followed by its reduction and subsequent esterification.
Part 1: Synthesis of the N-Cyclopropylmethyl Tropane Core
The central challenge in this phase is the introduction of the cyclopropylmethyl group onto the tropane nitrogen. Two effective strategies are presented below.
Pathway A: Modified Robinson-Schöpf Synthesis
This approach builds the tropane skeleton from acyclic precursors in a one-pot reaction, a classic and highly efficient method.[1][2] By substituting the traditional methylamine with cyclopropylmethylamine, the desired N-substituted tropinone can be synthesized directly.
Diagram 1: Modified Robinson-Schöpf Synthesis
Caption: One-pot synthesis of N-Cyclopropylmethyl-nortropinone.
Protocol 1: Synthesis of N-Cyclopropylmethyl-nortropinone via Modified Robinson-Schöpf Reaction
-
Rationale: This biomimetic synthesis efficiently constructs the bicyclic tropane ring system in a single step from simple, commercially available starting materials.[3] The use of acetonedicarboxylic acid provides an activated acetone equivalent that readily participates in the double Mannich reaction.[4]
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Acetonedicarboxylic Acid | 146.10 | 14.6 g | 100 |
| Succinaldehyde (40% in water) | 86.09 (anhydrous) | 21.5 mL | ~100 |
| Cyclopropylmethylamine | 71.12 | 7.1 g | 100 |
| Sodium Acetate (anhydrous) | 82.03 | 16.4 g | 200 |
| Deionized Water | 18.02 | 500 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
| Diethyl Ether | 74.12 | For extraction | - |
| Sodium Sulfate (anhydrous) | 142.04 | For drying | - |
Procedure:
-
In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve acetonedicarboxylic acid and sodium acetate in 400 mL of deionized water.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dilute the cyclopropylmethylamine with 50 mL of deionized water and slowly add it to the reaction mixture while maintaining the temperature below 10 °C.
-
To this mixture, add the 40% aqueous solution of succinaldehyde dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 48 hours. The pH should be maintained between 4 and 5.[5]
-
After 48 hours, carefully acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid.
-
Gently heat the mixture to 50-60 °C for 2-3 hours to facilitate decarboxylation. Carbon dioxide evolution will be observed.
-
Cool the reaction mixture to room temperature and basify to pH 10-11 with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield crude N-cyclopropylmethyl-nortropinone.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Pathway B: N-Alkylation of Nortropinone
This alternative pathway begins with the commercially available nortropinone and introduces the cyclopropylmethyl group via a nucleophilic substitution reaction.
Diagram 2: N-Alkylation of Nortropinone
Caption: Synthesis of N-Cyclopropylmethyl-nortropinone via N-alkylation.
Protocol 2: Synthesis of N-Cyclopropylmethyl-nortropinone via N-Alkylation
-
Rationale: This method is advantageous when nortropinone is readily available. The N-alkylation of the secondary amine of nortropinone with an appropriate alkylating agent, such as cyclopropylmethyl bromide, is a straightforward and high-yielding transformation.[6]
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Nortropinone Hydrochloride | 161.64 | 16.2 g | 100 |
| Cyclopropylmethyl Bromide | 135.00 | 14.8 g (1.1 eq) | 110 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 41.5 g (3 eq) | 300 |
| Acetonitrile (anhydrous) | 41.05 | 300 mL | - |
| Dichloromethane (DCM) | 84.93 | For extraction | - |
| Brine | - | For washing | - |
| Magnesium Sulfate (MgSO₄) | 120.37 | For drying | - |
Procedure:
-
To a 500 mL round-bottom flask, add nortropinone hydrochloride, potassium carbonate, and anhydrous acetonitrile.
-
Stir the suspension vigorously at room temperature for 30 minutes to neutralize the hydrochloride salt.
-
Add cyclopropylmethyl bromide to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (200 mL) and wash with water (2 x 100 mL) and then brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by vacuum distillation or column chromatography on silica gel.
Part 2: Reduction to N-Cyclopropylmethyl-nortropine
The ketone functionality of N-cyclopropylmethyl-nortropinone must be reduced to the corresponding alcohol to enable the subsequent esterification.
Diagram 3: Reduction of N-Cyclopropylmethyl-nortropinone
Caption: Reduction to form the tropine alcohol.
Protocol 3: Reduction of N-Cyclopropylmethyl-nortropinone
-
Rationale: Sodium borohydride is a mild and selective reducing agent for ketones, making it ideal for this transformation without affecting other functional groups. The reaction is typically high-yielding and straightforward to perform.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| N-Cyclopropylmethyl-nortropinone | 165.23 | 16.5 g | 100 |
| Sodium Borohydride (NaBH₄) | 37.83 | 4.5 g (1.2 eq) | 120 |
| Methanol | 32.04 | 250 mL | - |
| Dichloromethane (DCM) | 84.93 | For extraction | - |
| Saturated Sodium Bicarbonate Soln | - | For workup | - |
| Magnesium Sulfate (MgSO₄) | 120.37 | For drying | - |
Procedure:
-
Dissolve N-cyclopropylmethyl-nortropinone in methanol in a 500 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions over 30 minutes, keeping the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by carefully adding 50 mL of saturated sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield N-cyclopropylmethyl-nortropine as a white solid.
-
The product is often of sufficient purity for the next step, but can be recrystallized from a suitable solvent system if necessary.
Part 3: Synthesis of Benzilic Acid
Benzilic acid is prepared via the benzilic acid rearrangement of benzil.[7]
Diagram 4: Benzilic Acid Rearrangement
Caption: Steglich esterification for the final product synthesis.
Protocol 5: Synthesis of Cyclopropyltropine Benzylate via Steglich Esterification
-
Rationale: The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly when one or both are sterically hindered. [8]Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used as the coupling agent, with 4-dimethylaminopyridine (DMAP) as a highly effective catalyst. [9]
Reagent/Solvent Molecular Weight ( g/mol ) Amount Moles (mmol) N-Cyclopropylmethyl-nortropine 167.25 1.67 g 10 Benzilic Acid 228.24 2.51 g (1.1 eq) 11 EDC Hydrochloride 191.70 2.30 g (1.2 eq) 12 4-Dimethylaminopyridine (DMAP) 122.17 0.12 g (0.1 eq) 1 Dichloromethane (DCM, anhydrous) 84.93 100 mL - Saturated Sodium Bicarbonate Soln - For washing - Brine - For washing - | Magnesium Sulfate (MgSO₄) | 120.37 | For drying | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve N-cyclopropylmethyl-nortropine, benzilic acid, and DMAP in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride to the solution in one portion.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with 100 mL of DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain cyclopropyltropine benzylate.
Pathway D: Acyl Chloride Method
This two-step approach involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the alcohol.
Protocol 6: Synthesis of Benzoyl Chloride from Benzilic Acid
-
Rationale: Conversion of the less reactive carboxylic acid to a highly reactive acyl chloride using an agent like thionyl chloride or oxalyl chloride facilitates the esterification, especially with a sterically hindered alcohol. [10]
Reagent/Solvent Molecular Weight ( g/mol ) Amount Moles (mmol) Benzilic Acid 228.24 2.28 g 10 Thionyl Chloride (SOCl₂) 118.97 1.43 g (1.2 eq) 12 Toluene (anhydrous) 92.14 50 mL - | N,N-Dimethylformamide (DMF) | 73.09 | 1 drop (catalytic) | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, suspend benzilic acid in anhydrous toluene.
-
Add a catalytic drop of DMF.
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the mixture to reflux for 2 hours. The solid should dissolve as the reaction proceeds.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude benzoyl chloride is typically used in the next step without further purification.
Protocol 7: Esterification of N-Cyclopropylmethyl-nortropine with Benzoyl Chloride
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| N-Cyclopropylmethyl-nortropine | 167.25 | 1.67 g | 10 |
| Crude Benzoyl Chloride | ~246.68 | from previous step | ~10 |
| Triethylamine (Et₃N) | 101.19 | 1.52 g (1.5 eq) | 15 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Soln | - | For washing | - |
| Brine | - | For washing | - |
| Magnesium Sulfate (MgSO₄) | 120.37 | For drying | - |
Procedure:
-
Dissolve N-cyclopropylmethyl-nortropine in anhydrous dichloromethane in a 250 mL round-bottom flask and add triethylamine.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude benzoyl chloride in a small amount of anhydrous DCM and add it dropwise to the cooled solution of the tropine derivative.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The synthesis of cyclopropyltropine benzylate derivatives is a multi-step process that can be achieved through several reliable pathways. The choice of route for the N-cyclopropylmethyl-nortropinone intermediate will largely depend on the availability of starting materials. For the final esterification, the Steglich method or the acyl chloride approach are recommended to overcome the steric hindrance of the reactants. The protocols provided herein are robust and have been designed to be reproducible in a standard laboratory setting. Careful execution of these procedures, with appropriate monitoring, will lead to the successful synthesis of the target compounds for further research and development.
References
-
Mondal, N., Mandal, S. C., Das, G. K., & Mukherjee, S. (2003). Theoretical study on the mechanism of Robinson's synthesis of tropinone. Journal of Chemical Research, 2003(9), 580-583. [Link]
-
Hahn, A. H., & Hájíček, J. (2014). Robinson's landmark synthesis of tropinone. Chemical Communications, 50(84), 12548-12550. [Link]
-
Sayre, L. M., Engel, J., & Feke, T. (2008). Synthesis of N-isobutylnoroxymorphone From Naltrexone by a Selective Cyclopropane Ring Opening Reaction. Journal of medicinal chemistry, 51(19), 6253–6256.* [Link]
-
Robinson, R. (1917). A synthesis of tropinone. Journal of the Chemical Society, Transactions, 111, 762-768. [Link]
-
Wikipedia. (2023). Tropinone. [Link]
-
Abdel-Magid, A. F., Maryanoff, C. A., & Carson, K. G. (1990). Synthesis of a secondary N-desmethyl and a tertiary N-cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands. The Journal of organic chemistry, 55(23), 5889-5893.* [Link]
-
The Hive. (2004). Synthesis of Tropinone & 2-CMT. [Link]
-
Cheng, C., et al. (2020). Synthesis of Enantiopure 10-Nornaltrexones in the Search for Toll-like Receptor 4 Antagonists and Opioid Ligands. ACS omega, 5(1), 747–757. [Link]
-
ResearchGate. (n.d.). Robinson's Landmark Synthesis of Tropinone. [Link]
-
MDPI. (2023). Synthesis, Characterization, and Application of Magnetic Zeolite Nanocomposites: A Review of Current Research and Future Applications. [Link]
-
ResearchGate. (n.d.). Robinson synthesis of tropinone and cocaine. [Link]
-
Li, F., et al. (2024). Discovery of an Ortho-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14- endo ethano-tetrahydronorthebaine Derivative as a Selective and Potent Kappa Opioid Receptor Agonist with Subsided Sedative Effect. Journal of medicinal chemistry, 67(9), 7467–7482.* [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
- Google Patents. (n.d.).
-
MDPI. (2021). Synthesis and Characterization of a New Organocatalytic Biosourced Surfactant. [Link]
-
Wikipedia. (2023). Mitsunobu reaction. [Link]
-
YouTube. (2017). Making benzoyl chloride. [Link]
-
ResearchGate. (2019). Synthesis and characterization of a chitosan-based citric-acid crosslinked encapsulant system. [Link]
-
Li, F., et al. (2021). Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. Journal of medicinal chemistry, 64(16), 12284–12300.* [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
Royal Society of Chemistry. (n.d.). Benzilic Acid Rearrangement. [Link]
-
NCBI. (2021). Synthesis and characterization of a new ZIF-67@MgAl2O4 nanocomposite and its adsorption behaviour. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. [Link]
-
YouTube. (2021). Benzil-Benzilic Acid Rearrangement | Basics, Mechanism| Solved Examples. [Link]
-
Reddit. (2021). Synthesis of benzoyl chloride from benzoic acid. [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]
-
NCBI. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
MDPI. (2022). Synthesis and Spatial Order Characterization of Controlled Silica Particle Sizes Organized as Photonic Crystals Arrays. [Link]
-
PrepChem. (n.d.). Preparation of benzoyl chloride. [Link]
-
ACS Publications. (1989). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acyloxy)alkoxyphosphoranes. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Reddit. (2021). Steglich Esterification with EDC. [Link]
-
ResearchGate. (n.d.). Selective esterifications of alcohols and phenols through carbodiimide couplings. [Link]
-
StuDocu. (n.d.). Experiment 5. Benzilic Acid Preparation and Purification. [Link]
Sources
- 1. Robinson's landmark synthesis of tropinone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 3. Tropinone - Wikipedia [en.wikipedia.org]
- 4. zenodo.org [zenodo.org]
- 5. Synthesis of Tropinone & 2-CMT , Hive Methods Discourse [chemistry.mdma.ch]
- 6. Synthesis of a secondary N-desmethyl and a tertiary N-cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Stability Optimization for Cyclopropanotropine Benzylate
Executive Summary
Cyclopropanotropine Benzylate is a tropane alkaloid derivative containing a labile benzylate ester linkage .[1] In aqueous solution, this compound is thermodynamically unstable, primarily prone to hydrolysis yielding cyclopropanotropine (alcohol) and benzilic acid.[1] This degradation is catalytically driven by pH (hydroxide and hydronium ions) and temperature.[1]
This guide provides a self-validating framework to stabilize aqueous formulations of Cyclopropanotropine Benzylate, moving beyond generic storage advice to mechanistic intervention.[1]
Module 1: The pH Factor (Primary Control)
The Mechanism of Failure
The primary degradation pathway is the nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the ester group.[1] Benzylate esters are particularly susceptible because the electron-withdrawing nature of the phenyl groups increases the electrophilicity of the carbonyl carbon.[1][2]
Visualizing the Degradation Pathway:
Figure 1: The BAc2 hydrolysis mechanism. In neutral to alkaline pH, the hydroxide ion (OH⁻) acts as a potent nucleophile, rapidly cleaving the ester bond.[1]
Target pH Window
Tropane esters typically exhibit a U-shaped pH-rate profile.[1]
-
pH > 6.0: Rapid specific base catalysis (unstable).[1]
-
pH < 3.0: Specific acid catalysis (unstable).[1]
-
pH 3.5 – 5.0: Region of Maximum Stability. [1]
FAQ: pH Management
Q: My solution is at pH 7.0 (PBS). Why is it degrading? A: At pH 7.0, the concentration of OH⁻ is sufficient to drive hydrolysis.[1] For benzylate esters, the half-life at pH 7.4 can be drastically shorter than at pH 4.[1]0. You must acidify the vehicle to maximize shelf life.[1]
Q: Can I just add HCl to lower the pH? A: No. While this lowers pH initially, it provides no buffering capacity.[1] CO₂ absorption from air or leaching from glass can shift the pH back up.[1] You require a buffer system .[1]
Module 2: Buffer Selection & Preparation
The "General Base Catalysis" Trap
Not all buffers are safe.[1] Phosphate buffers, while common, can act as general base catalysts, accelerating ester hydrolysis even at the correct pH.[1]
Recommended Buffer: Citrate Buffer (10–20 mM) or Acetate Buffer .[1] These carboxylate buffers generally show lower catalytic effects on ester hydrolysis compared to phosphate or borate.[1]
Protocol: Preparation of 20 mM Citrate Buffer (pH 4.0)
Use this protocol to prepare a stable vehicle for your stock solution.[1]
-
Reagents:
-
Citric Acid Monohydrate (MW 210.14)
-
Trisodium Citrate Dihydrate (MW 294.10)
-
Milli-Q Water (degassed)[1]
-
-
Calculation (Henderson-Hasselbalch):
-
Target pH: 4.0 (pKa of Citric acid
3.13, 4.76, 6.40).[1]
-
-
Procedure:
-
Solution A: Dissolve 4.2 g Citric Acid in 1 L water (20 mM).
-
Solution B: Dissolve 5.9 g Sodium Citrate in 1 L water (20 mM).
-
Mixing: Mix roughly 615 mL of Solution A with 385 mL of Solution B.
-
Validation: Measure pH with a calibrated probe. Adjust final pH to 4.0 ± 0.1 using small volumes of Solution A (to lower) or B (to raise).
-
-
Filtration: Filter through a 0.22 µm PVDF membrane to remove particulates and sterilize.[1]
Module 3: Advanced Stabilization (Cyclodextrins)
If pH adjustment alone does not provide sufficient stability (e.g., for long-term storage > 6 months), you must use inclusion complexation .[1]
The Science
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic cavity.[1][3] The lipophilic benzylate moiety of Cyclopropanotropine enters the CD cavity, sterically shielding the ester bond from water and hydroxide attack.[1]
Recommended Agent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][4] Why: It is more water-soluble than native β-CD and has a proven track record with tropane alkaloids (See References 1, 2).[1]
Visualizing the Stabilization Strategy:
Figure 2: Steric shielding of the ester bond via inclusion complexation.
Protocol: Complexation Workflow
-
Prepare 20 mM Citrate Buffer (pH 4.0) as described in Module 2.
-
Dissolve HP-β-CD in the buffer to a concentration of 5% to 10% (w/v) .
-
Add Cyclopropanotropine Benzylate to the CD-buffer solution.[1]
-
Stir magnetically for 4–6 hours at room temperature to allow equilibrium complexation.
-
Filter (0.22 µm) and store.[1]
Module 4: Troubleshooting & FAQs
Quick Diagnostic Table
| Observation | Probable Cause | Corrective Action |
| Rapid degradation (<24h) | pH is neutral or alkaline (>6.0).[1] | Acidify to pH 4.0 using Citrate buffer.[1] |
| Precipitation | Solubility limit reached; "Salting out".[1] | 1. Reduce ionic strength (dilute buffer).2. Add 5% HP-β-CD to solubilize.[1] |
| Yellowing of solution | Oxidation of amine (rare) or contaminants.[1] | Degas water (N₂ sparge) before buffer prep.[1] Store in amber glass. |
| Erratic Assay Results | Adsorption to plastics. | Tropane alkaloids can stick to PVC/PP.[1] Use Glass or LoBind tubes.[1] |
Storage Recommendations
-
Temperature: Store aqueous stocks at -20°C or -80°C .
-
Warning: Avoid repeated freeze-thaw cycles.[1] Aliquot immediately after preparation.
-
-
Light: Protect from light (Amber vials).[1] Benzylate esters can undergo photo-decarboxylation under intense UV, though hydrolysis is the faster killer.[1]
References
-
Pochapski, M. T., et al. (2021).[1] Analytical and in silico study of the inclusion complexes between tropane alkaloids atropine and scopolamine with cyclodextrins.[1][3][5] Chemical Papers.[1][6][3][7]
- Relevance: Validates the 1:1 complexation of tropane alkaloids with Beta-Cyclodextrins for stability.
-
Loftsson, T., & Brewster, M. E. (1996).[1] Pharmaceutical applications of cyclodextrins.[1][3][4][8] 1. Drug solubilization and stabilization.[1][3][4][8] Journal of Pharmaceutical Sciences.[1]
-
Relevance: Foundational text on using HP-β-CD to inhibit ester hydrolysis kinetics.[1]
-
-
Connors, K. A., Amidon, G. L., & Stella, V. J. (1986).[1] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists.[1] Wiley-Interscience.[1][9]
-
Relevance: Source for the "U-shaped" pH-rate profile of ester hydrolysis (General Principle).[1]
-
-
Bakhtyar, G., et al. (2022).[1] Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.[1] Scientific Reports.[1]
- Relevance: Details the kinetics of benzyl ester hydrolysis (BAc2 mechanism) and substituent effects.
Sources
- 1. US3483247A - Preparation of aliphatic benzyl esters - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complexation of tropane alkaloids by cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Influence of pH on the Formation of Benzyl Ester Bonds Between Dehydrogenation Polymers and Konjac Glucomannan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfachemic.com [alfachemic.com]
- 9. Benzyl Esters [organic-chemistry.org]
Technical Support Center: Benzylate Ester Stability & Storage
This guide is structured as a specialized technical support resource for researchers working with benzylate esters (esters of benzilic acid, such as 3-quinuclidinyl benzilate, benactyzine, or similar anticholinergic scaffolds).
Subject: Prevention of Hydrolytic Degradation in Benzilic Acid Esters Ticket Priority: Critical (Irreversible Chemical Degradation) Assigned Specialist: Senior Application Scientist
Core Directive: The Stability Paradox
Why is this happening?
Benzylate esters possess a unique structural paradox. While the two phenyl rings provide significant steric hindrance —theoretically protecting the carbonyl carbon from nucleophilic attack—the adjacent hydroxyl group (at the
If your compound is degrading, it is almost certainly due to one of three vectors: Trace Moisture (the reagent), pH Excursion (the catalyst), or Thermal Energy (the accelerator).
The Hydrolysis Mechanism (Visualization)
To prevent degradation, you must understand the enemy. The diagram below illustrates the base-catalyzed hydrolysis (saponification) pathway, which is the most rapid degradation route for benzylate esters.
Figure 1: The irreversible hydrolysis pathway. Note that once the tetrahedral intermediate collapses, the ester bond is cleaved permanently.
Troubleshooting Guide: Diagnostics & Solutions
Use this table to diagnose the root cause of instability in your specific workflow.
| Symptom / Observation | Probable Cause | Technical Explanation | Corrective Action |
| Purity drops in solid state | Hygroscopicity | Benzylate salts (e.g., HCl salts) are hygroscopic. They pull moisture from the air, creating a microscopic aqueous layer on the crystal surface where hydrolysis occurs. | Protocol A: Switch to desiccated storage. Use Parafilm® over caps. Store at -20°C to freeze trace water activity. |
| Degradation in DMSO/DMF | "Wet" Solvents | Hygroscopic solvents like DMSO absorb water rapidly from the air. Even 0.1% water content is a massive molar excess relative to your compound. | Protocol B: Use anhydrous solvents packed under Argon. Add 3Å or 4Å Molecular Sieves to the stock solution. |
| New peak on HPLC (Acid) | Base Catalysis | Residual base from synthesis or alkaline glass surfaces is catalyzing the attack. Benzylate esters are extremely labile at pH > 8. | Protocol C: Acidify the mobile phase (0.1% Formic Acid). Ensure storage vials are borosilicate (Type I), not soda-lime glass. |
| Transesterification | Alcohol Solvent | Storing benzylate esters in Methanol or Ethanol can lead to the exchange of the alkoxy group (e.g., Ethyl Benzilate forms Methyl Benzilate). | Protocol D: Avoid primary alcohols for long-term storage. Use Acetonitrile or DMSO. |
Validated Storage Protocols
Protocol A: The "Argon Overlay" (For Solid State)
Best for: Long-term storage of reference standards.
-
Vial Selection: Use amber Type I borosilicate glass vials with PTFE-lined screw caps.
-
Atmosphere Exchange: Before capping, gently flow dry Argon or Nitrogen gas into the vial for 10-15 seconds. This displaces humid air and oxygen.
-
Seal: Cap immediately. Wrap the junction of the cap and vial with Parafilm® or Nescofilm®.
-
Environment: Place the vial inside a secondary container (desiccator) containing active silica gel or Drierite™.
-
Temperature: Store at -20°C .
-
Self-Validation: When removing from the freezer, allow the vial to warm to room temperature before opening. If you see condensation on the outside, the seal is working. If you open it cold, water condenses inside, ruining the sample.
-
Protocol B: Anhydrous Stock Solution Preparation
Best for: Compounds used frequently in assays.
-
Solvent Choice: Purchase Anhydrous DMSO or Anhydrous Acetonitrile (water content <30 ppm).
-
Sieve Activation: Activate 3Å or 4Å molecular sieves by heating at 200°C-300°C for 3 hours (or purchase pre-activated).
-
Preparation: Add 5-10 beads of activated sieves to the solvent vial 24 hours before dissolving your compound.
-
Dissolution: Dissolve the benzylate ester.
-
Aliquot: Do not store one large stock. Aliquot into single-use vials to minimize freeze-thaw cycles and moisture entry.
Frequently Asked Questions (FAQs)
Q: Can I store benzylate esters in aqueous buffers for cell culture? A: Only for the duration of the experiment. Technical Insight: At pH 7.4 (physiological), the half-life of some benzylate esters can be measured in hours. Prepare fresh immediately before use. Do not store aqueous dilutions overnight, even at 4°C.
Q: Why did my compound turn into benzilic acid in the freezer? A: Likely "Freeze-Concentration Effect" or moisture ingress. Technical Insight: If stored in a buffer, as water freezes into ice, the protons and buffer salts are excluded from the ice lattice, concentrating in the remaining liquid pockets. This can shift the local pH dramatically (sometimes by 2-3 units) and accelerate acid-catalyzed hydrolysis even at low temperatures. Solution: Store as a dry solid or in pure organic solvent, never in weak buffers at -20°C.
Q: Is the degradation reversible? A: No. Technical Insight: Hydrolysis splits the ester into benzilic acid and an alcohol. Re-forming the bond requires high energy, acid catalysis, and water removal (Fischer Esterification). You cannot "dry it back" into the ester.
Q: Does light affect benzylate esters? A: Secondarily. Technical Insight: While not primarily photo-labile like retinoids, UV light can excite the benzophenone-like structure of the benzilic acid moiety, potentially leading to radical formation or oxidation. Amber vials are recommended as a precaution.
References
- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Standard reference for ester hydrolysis kinetics).
-
Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. Lewis Publishers. (Details mechanisms of ester hydrolysis including pH dependence).
-
Sigma-Aldrich (Merck). Drying Agents and Anhydrous Solvents Technical Guide. (Protocols for molecular sieve activation and solvent drying).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzilic Acid Esters. (Structural data and stability warnings).
-
United States Pharmacopeia (USP). General Chapter <659> Packaging and Storage Requirements. (Guidelines for tight, light-resistant containers).
Troubleshooting HPLC retention times for Cyclopropanotropine Benzylate
Technical Support Center: HPLC Troubleshooting for Cyclopropanotropine Benzylate
Introduction: The Stability Triad
Cyclopropanotropine Benzylate presents a unique chromatographic challenge due to its dual chemical nature: it possesses a basic tertiary amine (the tropane ring) and a labile ester linkage (the benzylate moiety).
When troubleshooting retention time (
This guide is not a checklist; it is a diagnostic system based on three pillars:
-
Thermodynamic Equilibrium: Temperature and Column Conditioning.
-
Chemical Ionization: The pH/pKa relationship.
-
Sample Integrity: On-column hydrolysis.
Module 1: Diagnostic Logic Tree
Before altering your method, identify the specific type of instability.[1] Use the visual logic tree below to classify your issue.
Figure 1: Diagnostic logic tree for isolating the root cause of retention time instability.
Module 2: Drifting Retention Times (The "Creep")
Q: My retention time decreases steadily with every injection. Is my column failing?
A: It is more likely your sample is degrading, or your mobile phase is stripping the column. [2]
For Cyclopropanotropine Benzylate, a decreasing
The Hydrolysis Factor
The benzylate ester linkage is susceptible to hydrolytic cleavage, particularly if your mobile phase pH is > 7.0 or < 3.0. As the molecule cleaves into Cyclopropanotropine (more polar) and Benzilic Acid (elutes at void or solvent front), the apparent concentration of the parent peak drops, and you may see small new peaks forming.
-
The Test: Inject the same vial every hour for 4 hours.
-
If the area counts decrease alongside the
shift, it is Hydrolysis . -
Solution: Adjust mobile phase to pH 4.5–6.0 (the stability window for tropane esters) and keep autosampler temperature at 4°C.
-
The "Phase Dewetting" Factor
If you are using a highly aqueous mobile phase (>95% water) to retain the polar tropane ring, the C18 chains can "collapse" or dewet, reducing the available surface area for interaction.
-
Solution: Ensure your method has at least 5% organic modifier at all times, or switch to a "Phase-Collapse Resistant" (Aq-type) column.
Module 3: Fluctuating Retention Times (The "Jump")
Q: The retention time jumps by ±0.2 minutes between runs. The pump pressure is stable.
A: You are likely operating on the "Ionization Cliff."
Cyclopropanotropine Benzylate has a basic nitrogen with a pKa typically between 9.0 and 10.0 .
The Mechanism: pH Sensitivity
In Reversed-Phase HPLC, the retention factor (
-
Neutral Form (Free Base): Highly hydrophobic
Long Retention. -
Ionized Form (Protonated): Highly polar
Short Retention.
If your mobile phase pH is near the pKa (or within ±1 unit), small fluctuations in pH (even 0.05 units) caused by temperature changes or buffer evaporation will drastically change the ratio of Ionized:Neutral species. This causes wild shifts in
Data: Impact of pH on Retention Stability
| Parameter | Scenario A (Unstable) | Scenario B (Stable) |
| Mobile Phase pH | 7.0 (Unbuffered water) | 3.0 (Phosphate Buffer) |
| Analyte State | Mixed (Ionized/Neutral) | 99.9% Ionized |
| Susceptibility | High (Small pH shift = Large | Low (Robust) |
| Tail Shape | Asymmetric (Silanol interaction) | Sharp (Silanols suppressed) |
-
Protocol: Always buffer at least 2 pH units away from the pKa . For tropanes, low pH (2.5 – 3.0) is preferred to ensure 100% ionization and solubility, provided the column can handle it.
Module 4: Peak Tailing & Retention Correlation
Q: My peak is tailing (As > 1.5) and the retention time varies with concentration. [3]
A: This is "Silanol Overload."
The basic nitrogen in the tropane ring interacts strongly with residual silanols (Si-OH) on the silica support. This is not a partition mechanism; it is an ion-exchange mechanism.
-
The Symptom: As you inject more mass, the silanols become saturated, and the peak actually moves earlier or becomes sharper, causing
shifts based on concentration. -
The Fix:
-
Add an amine modifier: Triethylamine (TEA) at 5–10 mM competes for the silanol sites.
-
Increase Ionic Strength: Use 20–50 mM phosphate or ammonium formate. High salt shields the charge interactions.
-
Switch Column: Use a "Base Deactivated" (BD) or "End-capped" column specifically designed for alkaloids.
-
Module 5: Experimental Protocol for Stability Validation
To definitively rule out instrument vs. chemical issues, run this System Suitability Protocol .
Step 1: The "Zero-Injection" Baseline Run the gradient without an injection. Monitor the baseline.
-
Goal: Confirm no "ghost peaks" from contaminated aqueous reservoirs (bacterial growth mimics drift).
Step 2: The "Thermostat" Test Set column oven to exactly 30°C (or your method setpoint).
-
Why:
is temperature dependent. A 1°C fluctuation can shift by 1-2% for large molecules. -
Requirement: Pre-heat the mobile phase using the column compartment's heat exchanger.
Step 3: The Buffer Capacity Check Prepare the mobile phase gravimetrically (by weight), not volumetrically.
-
Protocol: Weigh 1000g Water + Xg Buffer Salt. Do not rely on pH adjustment with drops of acid/base alone.
-
Reference: "The best approach is to prepare the mobile phase gravimetrically rather than volumetrically" to prevent composition errors [1].
Summary Visualization: The Ionization Workflow
The following diagram illustrates the relationship between the mobile phase pH, the tropane nitrogen protonation, and the resulting chromatographic behavior.
Figure 2: Impact of Mobile Phase pH relative to pKa on retention stability.
References
-
Dolan, J. W. (2025).[2] HPLC Troubleshooting Guide: Retention Time Fluctuations. University of Pittsburgh / LCGC. 4
-
Sigma-Aldrich. (2025). HPLC Troubleshooting Guide: Retention Time Drift. [5][6][7][8][9][10][11][12][13]
-
Restek Corporation.[12] (2018).[2] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. 12[3][5][6][7][8][9][11][14]
-
Element Lab Solutions. (2025).[2][5][7][11] Causes of Retention Time Drift in HPLC. 1
-
Aurigene Pharmaceutical Services. (2024).[8] Troubleshooting and Performance Improvement for HPLC. 8[5][6][7][8][9][10][11][12][13]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. Tropane alkaloids GC/MS analysis and low dose elicitors’ effects on hyoscyamine biosynthetic pathway in hairy roots of Algerian Datura species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Cyclopropyltropine Benzylate Optimization
Senior Application Scientist: Dr. A. Vance Subject: Optimizing Ligand Binding Affinity & Troubleshooting Assays Ticket ID: #CPTB-OPT-001
Introduction: The Molecule & The Mission
Welcome to the technical support hub for Cyclopropyltropine benzylate . You are likely working with this compound to target Muscarinic Acetylcholine Receptors (mAChRs). This molecule combines a rigid tropane core (providing the cationic anchor) with a lipophilic benzilate ester (driving high-affinity hydrophobic contacts), modified by a cyclopropyl group on the bridgehead nitrogen.
This guide addresses the specific challenges of this scaffold: steric clashes at the N-substituent, hydrolytic instability of the ester, and the extreme lipophilicity that complicates binding assays.
Module 1: Structural Design & Synthesis Troubleshooting
User Query: My docking scores are high, but experimental
Root Cause Analysis: Stereochemical Mismatch
The tropane ring can exist in two isomeric forms regarding the C3-hydroxyl group: Tropine (endo) and Pseudotropine (exo) .
-
The Issue: Muscarinic receptors generally prefer the endo configuration (derived from tropine) for the ester linkage. If your synthesis yields a racemic mixture or the exo isomer, the benzilate moiety cannot orient itself into the hydrophobic tyrosine cage (Tyr104, Tyr148, Tyr403 in M1) effectively.
-
The Cyclopropyl Factor: The N-cyclopropyl group is sterically bulkier than the N-methyl of atropine. In the exo form, this group may clash with the receptor's extracellular loop residues, preventing deep pocket entry.
Troubleshooting Protocol: Isomer Validation
-
NMR Verification: Check the H3 proton signal.
-
Endo (Tropine): Triplet at
~4.0 ppm ( Hz). -
Exo (Pseudotropine): Multiplet at
~3.9 ppm ( Hz, broad).
-
-
Synthetic Correction: If you have the exo isomer, switch your reduction method of tropinone. Use catalytic hydrogenation (yields endo) instead of sodium/alcohol reduction (yields exo).
Visualization: Optimization Workflow
Figure 1: Iterative optimization cycle emphasizing stereochemical control during synthesis.
Module 2: Assay Execution & Troubleshooting
User Query: I am seeing high non-specific binding (NSB) and variable
Root Cause Analysis: The Lipophilicity Trap
Cyclopropyltropine benzylate is highly lipophilic (LogP > 3.5).
-
Filter Binding: The compound sticks to glass fiber filters (GF/B or GF/C) used in harvesters, appearing as "bound" receptor.
-
Ligand Depletion: The compound adsorbs to plastic reservoir walls, reducing the free concentration
below what you calculated.
Troubleshooting Protocol: The "Sticky Compound" Regimen
| Parameter | Standard Protocol | Optimized for Benzylates | Reasoning |
| Filter Pre-treatment | Water or Buffer | 0.3% - 0.5% PEI (Polyethyleneimine) | PEI neutralizes the negative charge of glass fibers, preventing cationic ligand adsorption. |
| Plate Material | Polystyrene | Polypropylene or Silanized Glass | Reduces hydrophobic adsorption of the ligand to well walls. |
| Detergent | None | 0.01% BSA or 0.05% Pluronic F-127 | Acts as a carrier to keep the lipophilic ligand in solution without denaturing the receptor. |
| Incubation Time | 60 mins | > 120 mins (Equilibrium Check) | High affinity = Slow |
Critical Check: The "Wall Effect" Test
To verify if you are losing ligand to the plastic:
-
Prepare your serial dilution in the assay plate.
-
Incubate for 30 mins without receptor.
-
Transfer the solution to a mass spec (LC-MS) and measure the concentration.
-
Pass Criteria: Measured concentration is >90% of theoretical.
Module 3: Advanced Kinetics (Thermodynamics)
User Query: My compound has a nanomolar
Root Cause Analysis: Residence Time ($ \tau $)
For muscarinic antagonists, Residence Time (
Action Plan: Transition to Kinetic Assays
Stop relying solely on endpoint equilibrium assays. Perform a Kinetic Dissociation Experiment :
-
Equilibrate Receptor + Radioligand + Your Compound (at
). -
Add massive excess of standard antagonist (e.g., Atropine) to block re-binding.
-
Measure "Bound" signal over time (0 to 4 hours).
-
Goal: You want a slow decay curve. If your compound falls off in <10 mins, the cyclopropyl group is likely destabilizing the closed-state conformation.
Visualization: Binding Mechanism
Figure 2: Mechanistic map of ligand-receptor interactions. The N-cyclopropyl group must balance hydrophobic gain against steric penalties within the orthosteric site.
References
-
Steinfeld, T., et al. (2010).[1] In vitro muscarinic receptor radioligand-binding assays.[1][2] Current Protocols in Pharmacology.[1]
-
Hulme, E.C., & Treetham, M.A. (2002). Muscarinic Acetylcholine Receptors: Structure and Function.[2] British Journal of Pharmacology. (Contextual grounding on Aspartate anchoring).
-
Reichert Technologies. (2025).[3][4] Troubleshooting Surface Plasmon Resonance: Resolving Non-Specific Binding.
-
Kozielewicz, P., et al. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands.[5][6] Royal Society of Chemistry.
-
Eberlein, W. G., et al. (1989).[7] Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics.[7] Trends in Pharmacological Sciences.[7]
Sources
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. molbiolcell.org [molbiolcell.org]
- 6. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyclopropanotropine Benzylate Solubility Guide
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Solubility & Stability for Cyclopropanotropine Benzylate Last Updated: February 9, 2026
Introduction
Welcome to the technical support hub. If you are accessing this guide, you are likely encountering precipitation, inconsistency in bioassays, or degradation issues with Cyclopropanotropine Benzylate .
This molecule presents a classic "medicinal chemistry paradox": the cyclopropane moiety and benzylate ester confer high potency and receptor affinity, but they simultaneously render the molecule highly lipophilic (High LogP) and hydrolytically unstable at physiological pH.
This guide moves beyond generic advice. We will treat the solubility of Cyclopropanotropine Benzylate as a function of pH-dependent ionization and ester stability .
Module 1: The Chemistry of Insolubility
To resolve the issue, you must understand the antagonist. Cyclopropanotropine Benzylate behaves as a lipophilic weak base .
-
The Cyclopropane Ring: Unlike a standard N-methyl group (as in Atropine), the cyclopropane ring adds significant steric bulk and lipophilicity. It resists solvation in pure water.
-
The Benzylate Ester: This group is the "ticking clock." It is prone to hydrolysis, splitting into the inactive tropane alcohol and benzilic acid. This reaction is base-catalyzed.
-
The Nitrogen Center: This is your handle for solubility. It must be protonated (ionized) to dissolve in aqueous media.
The Trap: Researchers often dissolve the compound in DMSO and spike it into a neutral buffer (pH 7.4). The neutral pH deprotonates the nitrogen, reverting it to its free-base form, which immediately crashes out of solution (micro-precipitation), causing erratic assay data.
Visualizing the Solubility/Stability Window
The following diagram illustrates the narrow operational window for this compound.
Figure 1: The "Goldilocks Zone" for Cyclopropanotropine Benzylate is pH 4.0–5.5, balancing ionization (solubility) with ester protection (stability).
Module 2: Validated Dissolution Protocols
Do not use simple water. Choose the protocol that matches your downstream application.
Protocol A: The "Acid-Spike" Method (For In Vitro Assays)
Best for: Cell culture (with dilution), receptor binding assays.
The Logic: We create a stable, concentrated stock at a lower pH, then dilute it so the final volume doesn't disrupt the assay's physiological pH.
-
Weighing: Weigh the Cyclopropanotropine Benzylate powder.
-
Primary Solvent: Dissolve in DMSO (Dimethyl Sulfoxide) to a concentration 1000x higher than your final assay concentration (e.g., 10 mM).
-
Note: Sonicate for 30 seconds if visible particles remain.
-
-
Intermediate Dilution (The Critical Step):
-
Do NOT add the DMSO stock directly to PBS (pH 7.4).
-
Prepare an intermediate buffer : 10 mM Acetate Buffer (pH 4.5).
-
Dilute the DMSO stock 1:10 into this acetate buffer.
-
Result: The compound remains protonated and soluble.
-
-
Final Application: Add this intermediate solution to your cell media/assay buffer. Ensure the final DMSO concentration is <0.1% to avoid cytotoxicity.
Protocol B: Cyclodextrin Complexation (For In Vivo/Animal Studies)
Best for: IP or IV injection where DMSO is undesirable and pH must be near neutral.
The Logic: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms an inclusion complex, encapsulating the hydrophobic cyclopropane/benzylate tail while keeping the molecule in solution without extreme pH or toxic solvents [1].
Step-by-Step Workflow:
Figure 2: Encapsulation workflow. HP-β-CD creates a hydrophilic shell around the lipophilic drug.
Module 3: Troubleshooting & FAQs
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Stability Risk | Recommendation |
| DMSO | High (+++++) | Low | Primary Stock Solvent. Store at -20°C. |
| Ethanol | Moderate (+++) | Moderate | Good for evaporation protocols. Avoid for long-term storage (transesterification risk). |
| Water (pH 7) | Very Low (+) | High | Avoid. Causes precipitation and hydrolysis. |
| 0.1 M HCl | High (++++) | Moderate | Good for short-term dissolution. High acidity may degrade ester over weeks. |
| PBS | Low (+) | High | Avoid as primary solvent. Use only for final dilution. |
Frequently Asked Questions
Q1: My compound precipitated immediately when I added the DMSO stock to my cell media. Why? A: This is "Dilution Shock." Your cell media is pH 7.4. When the DMSO stock hits the media, the compound deprotonates and becomes hydrophobic faster than it can disperse.
-
Fix: Use the Protocol A intermediate step (Acetate buffer pH 4.5) or vortex the media vigorously while adding the stock dropwise to prevent local high concentrations.
Q2: Can I autoclave solutions of Cyclopropanotropine Benzylate? A: Absolutely not. The benzylate ester bond is thermally labile. Autoclaving will hydrolyze the drug into inactive components. Use 0.22 µm PES (Polyethersulfone) syringe filters for sterilization.
Q3: Is the salt form (e.g., Methylbromide or Hydrochloride) better? A: Yes. If you can synthesize or purchase the Hydrochloride (HCl) or Methylbromide salt, they will have significantly better aqueous solubility than the free base. However, even the salt forms can precipitate in high-pH buffers (pH > 8) due to the common ion effect or conversion back to the base.
Q4: I see a "double peak" on my HPLC after storing the solution for a week. What happened? A: You likely have hydrolysis.[1][2] The second peak is Benzilic Acid.
-
Fix: Always prepare fresh solutions. If storage is necessary, freeze the DMSO stock at -20°C or -80°C. Never store aqueous solutions of benzylate esters for more than 24 hours [2].
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
Grynkiewicz, G., & Gadzikowska, M. (2008).[3] Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs.[3][4][5] Pharmacological Reports, 60(4), 439-463.
-
Waterbeemd, H., & Testa, B. (2009). Drug Bioavailability: Estimation of Solubility, Permeability, Absorption and Bioavailability. Wiley-VCH. (General reference for physicochemical properties of lipophilic bases).
Sources
- 1. Buy Tropine benzylate | 3736-36-5 [smolecule.com]
- 2. Influence of pH on the Formation of Benzyl Ester Bonds Between Dehydrogenation Polymers and Konjac Glucomannan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of medicinal tropane alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage conditions for Cyclopropyltropine benzylate powder
Subject: Long-Term Storage & Handling Protocols
Document ID: TS-CPTB-2024-01 | Version: 2.1
Executive Summary
Cyclopropyltropine benzylate is a sensitive tropane alkaloid ester. Its chemical integrity relies on maintaining the stability of two critical structural motifs: the benzilate ester linkage (susceptible to hydrolysis) and the tertiary amine (susceptible to oxidation).
This guide provides a self-validating storage system designed to prevent the three primary degradation vectors: Moisture (Hydrolysis) , Oxygen (Oxidation) , and Thermal Energy (Isomerization/Cleavage) .
Module 1: The Stability Matrix (The "Why")
To store this compound effectively, you must understand how it fails. The primary enemy of Cyclopropyltropine benzylate is hydrolysis , a reaction catalyzed by moisture and accelerated by temperature.
Degradation Mechanism
The benzilate ester bond is the "weak link." In the presence of water, it cleaves into Cyclopropyltropine (alcohol) and Benzilic Acid . This reaction is autocatalytic: as the ester hydrolyzes, it releases acid, which lowers the pH and further accelerates the breakdown of remaining material.
Figure 1: The Hydrolysis Cascade. Note the red dashed line indicating the autocatalytic nature of the degradation once acid is produced.
Module 2: Storage Protocol (The "How")
Standard: -20°C (± 5°C), Desiccated, Dark, Inert Atmosphere.
Step-by-Step Storage Workflow
| Parameter | Specification | Rationale |
| Temperature | -20°C | Arrhenius equation dictates that lowering T slows reaction kinetics (hydrolysis/oxidation). |
| Atmosphere | Argon (preferred) or N₂ | Displaces O₂ to prevent amine oxidation; displaces humid air. |
| Container | Amber Glass Vial | Blocks UV light; glass is impermeable to gas (unlike plastics). |
| Seal | Teflon-lined Cap + Parafilm | Teflon is chemically inert; Parafilm adds a secondary moisture barrier. |
| Desiccant | Silica Gel / Drierite | Scavenges any residual moisture trapped during packaging. |
The "Cold Chain" Workflow
Follow this logic flow to ensure sample integrity from receipt to experiment.
Figure 2: The Storage Lifecycle. The red node (Equilibrate) is the most common point of user error.
Module 3: Troubleshooting & FAQs
Q1: My powder has turned into a sticky gum or solid clump. Is it ruined?
-
Diagnosis: This is Hygroscopic Deliquescence . The salt form (likely HCl or Citrate) has absorbed atmospheric moisture.
-
Risk: High. Moisture initiates hydrolysis.
-
Action:
-
Immediately check solubility. If it dissolves clearly in water/buffer, it may still be viable.
-
Run an HPLC or TLC check. If Benzilic Acid is present (distinct peak/spot), degradation has occurred.
-
Prevention: Never open a cold vial. Allow it to reach room temperature (30–60 mins) inside a desiccator before opening to prevent condensation.
-
Q2: The powder has a slight yellow tint. It was originally white.
-
Diagnosis: Oxidative Stress . The tertiary amine in the tropine ring or trace impurities may have oxidized.
-
Risk: Moderate. While the ester bond might be intact, oxidation products can interfere with receptor binding assays.
-
Action: Recrystallization is recommended if purity is critical (>99%). For general screening, verify concentration via UV-Vis, as oxidation products often have higher extinction coefficients.
Q3: Can I store the compound as a stock solution?
-
Short Answer: No , not for long periods.
-
Detailed Answer:
-
Aqueous Solutions: Unstable. Hydrolysis occurs within days at RT, weeks at 4°C.
-
DMSO/Ethanol:[1] Better, but still risky. DMSO is hygroscopic and will pull water from the air, eventually triggering hydrolysis.
-
Recommendation: Store as a dry powder. Prepare fresh solutions immediately before use. If you must store a solution, use anhydrous Ethanol at -20°C and use within 30 days.
-
Q4: How do I handle the "Cyclopropyl" group stability?
-
Insight: The cyclopropyl ring is generally stable to base but sensitive to strong acids (ring opening).[2]
-
Implication: If your compound hydrolyzes (producing Benzilic Acid), the local acidity could theoretically threaten the cyclopropyl ring over very long durations, though ester cleavage is the primary failure mode. This reinforces the need to keep the sample neutral and dry.
Module 4: Re-Verification Protocols
Before using valuable material in a critical experiment, validate its purity.
1. The "Solubility Test" (Quick Check)
-
Dissolve a small amount in water.
-
Pass: Clear, colorless solution.
-
Fail: Cloudy precipitate (Benzilic acid is poorly soluble in cold water compared to the tropane salt).
2. Thin Layer Chromatography (TLC)
-
Mobile Phase: CHCl₃:MeOH:NH₄OH (90:10:1).
-
Visualization: Dragendorff’s reagent (stains alkaloids/amines orange).
-
Interpretation:
-
Single spot: Pure.
-
Two spots: Hydrolysis (Lower Rf spot is usually the free tropine base; Benzilic acid may not stain with Dragendorffs but will be visible under UV).
-
References
-
Cayman Chemical. (2024).[1] Tropinone Product Information & Stability. Retrieved from
-
National Institutes of Health (NIH). (2022). Hydrolysis of Esters: Kinetics and Mechanism. Chemistry LibreTexts. Retrieved from
-
ResearchGate. (2016). Handling Hygroscopic Salts in Synthesis. Retrieved from
-
Wiley Online Library. (1995). The Chemistry of the Cyclopropyl Group. Vol. 2. Retrieved from
-
University of Mustansiriyah. (2024). Tropane Alkaloids: Stability and Hydrolysis. Retrieved from
Sources
Minimizing degradation of tropane alkaloids during extraction
Technical Support Module: Minimizing Degradation During Extraction
Status: Active Ticket Priority: High (Methodology Optimization) Assigned Specialist: Senior Application Scientist
Core Directive & Mission
Welcome to the TASAC technical guide. This resource is designed for researchers and process engineers struggling with the instability of tropane alkaloids (hyoscyamine, scopolamine, cocaine) during extraction.
The Problem: Tropane alkaloids are structurally fragile esters. They face two primary degradation vectors:
-
Hydrolysis: Cleavage of the ester bond (yielding tropic acid/benzoic acid + tropine/ecgonine).
-
Racemization: Conversion of the active L-isomer (e.g., L-hyoscyamine) into the less active racemic mixture (atropine).[1]
The Solution: This guide provides self-validating protocols to navigate the "pH-Temperature-Time" triangle, ensuring high recovery of the bioactive enantiomers.
Critical Control Point: The pH Paradox
User Query (Ticket #402): "I am extracting hyoscyamine from Datura stramonium. My yields are decent, but HPLC shows high levels of tropic acid and low biological activity. What is happening?"
Root Cause Analysis: You are likely experiencing base-catalyzed hydrolysis . While alkaloids must be basified (pH > 9) to convert them into their non-polar "free base" form for organic solvent extraction, prolonged exposure to high pH—especially with strong bases like NaOH—ruptures the ester linkage.
Technical Insight: Cocaine is particularly sensitive; its hydrolysis rate minimum is at pH 1.95. As pH rises above 7, the hydrolysis rate increases exponentially [1]. Similarly, hyoscyamine hydrolyzes to tropic acid and tropine under strong alkaline conditions.
Corrective Action: The "Flash-Basification" Protocol
Do not use strong mineral bases (NaOH/KOH) for the initial basification if possible. Use weaker bases and minimize contact time.
Optimized Workflow:
-
Extraction: Extract plant material with 0.05 M - 0.1 M H₂SO₄ or 1% Tartaric Acid (pH ~2-3). The alkaloids are stable salts here.
-
Basification (The Danger Zone):
-
Cool the aqueous extract to < 10°C .
-
Adjust pH to 9.0 - 9.5 using 25% Ammonium Hydroxide (NH₄OH) or Sodium Bicarbonate (NaHCO₃) . Avoid pH > 10.
-
-
Partition: Immediately (within < 5 mins) extract into cold Chloroform (CHCl₃) or Dichloromethane (DCM).
-
Neutralization: Wash the organic phase immediately with a small volume of neutral water to remove residual base.
Visualization: Degradation Pathways
The following diagram illustrates the chemical fate of Hyoscyamine under stress.
Fig 1. Chemical fate of L-Hyoscyamine. Note that racemization is often a precursor to further hydrolysis.
Critical Control Point: Chirality & Temperature[2][3]
User Query (Ticket #409): "We are using Soxhlet extraction with methanol. Our GC-MS shows almost 100% atropine and no hyoscyamine. Is the plant material defective?"
Root Cause Analysis: The plant material is likely fine. The issue is thermal racemization .
-
Mechanism: The proton at the chiral center (alpha to the carbonyl group) is acidic. Heat facilitates the removal of this proton, leading to a planar enolate intermediate which can re-protonate from either side, destroying optical purity [2].
-
Soxhlet Risk: Soxhlet extraction involves prolonged boiling (often >65°C for MeOH) for hours. This is the perfect environment for converting L-hyoscyamine to atropine.
Technical Insight: Hyoscyamine racemization accelerates significantly above 40°C in the presence of any base or protic solvent. Industrial patents often intentionally heat hyoscyamine to 105°C to manufacture atropine [3]. To preserve hyoscyamine, you must do the opposite.
Corrective Action: Low-Temperature Extraction
Switch from Soxhlet to Ultrasonic-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) .
Recommended Protocol (UAE):
-
Solvent: Methanol + 1% Formic Acid (Acid stabilizes the chiral center).
-
Temperature: Strictly controlled at < 35°C .
-
Duration: 3 x 15 minute cycles (Pulse mode to prevent overheating).
-
Evaporation: Use a Rotary Evaporator with a bath temperature < 40°C under high vacuum.
Comparative Data: Solvent & Method Selection
The following table summarizes the stability risks associated with common extraction systems.
| Extraction Method | Solvent System | Temp (°C) | Stability Risk | Recommended For |
| Soxhlet | Methanol / Ethanol | 65 - 80 | High (Racemization) | Total alkaloid quantification (where isomer doesn't matter). |
| Acidic Maceration | 0.1M H₂SO₄ | 20 - 25 | Low (Stable Salt) | Large scale industrial isolation of Hyoscyamine. |
| Ultrasonic (UAE) | MeOH + 1% Tartaric Acid | < 35 | Very Low | Analytical sample prep; preserving chirality. |
| Supercritical Fluid (SFE) | CO₂ + MeOH modifier | 35 - 50 | Low | Green chemistry applications; thermolabile compounds [4]. |
| Basified Organic | CHCl₃ + NH₄OH (pH 9.5) | < 20 | Medium (Hydrolysis) | Rapid partitioning steps only. |
Master Workflow: The "Cold-Acid" Protocol
This workflow is the "Gold Standard" for maximizing the yield of intact L-hyoscyamine and Cocaine.
Fig 2.[2] Optimized "Cold-Acid" Extraction Workflow. The red node indicates the highest risk of degradation.
Troubleshooting FAQs
Q: I see "Ecgonine Methyl Ester" in my cocaine extract. Why? A: This is a specific hydrolysis product of cocaine. It often occurs if the plant material was stored wet (enzymatic hydrolysis) or if the extraction pH drifted too high. Ensure your drying process is rapid and your extraction pH never exceeds 9.5.
Q: Can I use HPLC to separate Hyoscyamine from Atropine? A: Standard C18 columns cannot separate enantiomers (L-hyoscyamine vs. D-hyoscyamine). You will see one peak. To verify degradation (racemization), you must use a Chiral Column (e.g., Chiralcel OD-H or Phenomenex Lux Cellulose) or add a chiral modifier (like cyclodextrins) to your mobile phase [5].
Q: How do I store my extracts? A: Never store tropane alkaloids in liquid basic solution. Store them as dry hydrochloride or sulfate salts at -20°C. In this form, they are stable for years.
References
-
NIST. (2011). A hydrolysis procedure for the analysis of total cocaine residues in wastewater. National Institute of Standards and Technology. Link
-
Semantic Scholar. (1946). The Racemisation of Lævo-Hyoscyamine.Link
-
Google Patents. (2016). CN106045988A - Preparation method for atropine sulfate.Link
-
MDPI. (2018). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds.[3][4]Link
-
PubMed. (2009). Determination of L-hyoscyamine in atropine and D-hyoscyamine in L-hyoscyamine by chiral capillary electrophoresis.Link
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. dial.uclouvain.be [dial.uclouvain.be]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Advanced Spectral Characterization: Cyclopropanotropine Benzylate vs. Standard Anticholinergics
[1]
Executive Summary & Structural Context
Cyclopropanotropine Benzylate (N-cyclopropylnortropine benzilate) represents a high-potency anticholinergic scaffold, structurally distinct from the gold-standard Atropine due to two critical modifications: the substitution of the N-methyl group with a cyclopropyl moiety and the replacement of the tropic acid ester with a benzilic acid ester .[1]
For the medicinal chemist, confirming these structural changes is not merely a box-checking exercise; it is a safety-critical validation step.[1] The cyclopropyl group introduces significant ring strain and lipophilicity changes, while the benzilate moiety alters receptor binding kinetics. This guide provides a definitive spectral comparison, isolating the diagnostic NMR signals required to distinguish this compound from its analogs (Atropine, Benztropine).[1]
Structural Logic & NMR Implications[1][2][3][4][5]
-
The N-Cyclopropyl "Fingerprint": Unlike the N-methyl singlet of Atropine, the cyclopropyl group generates high-field multiplets (0.2–0.9 ppm) due to the magnetic anisotropy of the strained ring.[1]
-
The Benzilate "Anchor": The benzilic ester introduces a quaternary carbon signal (~81 ppm) and doubles the aromatic proton count compared to tropic acid derivatives.[1]
Comparative Analysis: The Spectral Fingerprint
The following table contrasts the target molecule against Atropine Sulfate, the industry standard.
Table 1: Diagnostic Signal Comparison (CDCl₃, 400 MHz)
| Feature | Cyclopropanotropine Benzylate (Target) | Atropine (Standard) | Spectral Causality (Why?) |
| N-Substituent (¹H) | Multiplets: 0.3–0.9 ppm (4H) | Singlet: 2.23 ppm (3H) | Cyclopropyl ring current shields protons significantly compared to the deshielded N-methyl.[1] |
| Aromatic Region (¹H) | Multiplet: 7.2–7.5 ppm (10H) | Multiplet: 7.0–7.4 ppm (5H) | Benzilate contains two phenyl rings; Tropate contains only one.[1] Integration is the key differentiator.[1] |
| Ester Linkage H-3 (¹H) | Triplet (distorted): ~5.1 ppm | Triplet: 5.05 ppm | Both are 3α-esters; chemical shift is similar, but splitting varies with N-substituent conformation.[1] |
| Quaternary Carbon (¹³C) | ~81.0 ppm (C-OH) | ~55.0 ppm (CH-CH2OH) | Benzilic acid has a non-protonated quaternary carbon; Tropic acid has a methine.[1] |
| Carbonyl (¹³C) | ~171.5 ppm | ~172.0 ppm | Ester carbonyls are similar, but the benzilate is slightly shielded by the dual phenyl rings.[1] |
| N-C Carbon (¹³C) | ~30-35 ppm (Cyclopropyl CH) | ~40.0 ppm (N-CH₃) | Distinctive shift for the methine carbon of the cyclopropyl ring.[1] |
Detailed Spectral Analysis
H-NMR Deep Dive (Proton Assignment)
The proton spectrum of Cyclopropanotropine Benzylate is defined by the "Bookend Effect": extreme high-field signals (cyclopropyl) and heavy low-field signals (benzilate aromatics).[1]
-
The High-Field Region (0.0 – 1.0 ppm):
-
This is the Go/No-Go region .[1] If you do not see multiplets here, your cyclopropanation failed.
-
Assignment: The methylene protons of the cyclopropane ring appear as two distinct multiplets centered around 0.4 ppm and 0.8 ppm .[1] This splitting arises because the protons cis and trans to the tropane nitrogen are in magnetically distinct environments.
-
-
The Bridgehead (H-1, H-5):
-
Typically found at 3.1–3.3 ppm .[1] In the cyclopropyl derivative, these may shift slightly upfield (shielding) compared to the N-methyl analog due to the steric bulk and anisotropy of the cyclopropyl group.
-
-
The Aromatic "Wall" (7.0 – 7.5 ppm):
C-NMR Deep Dive (Carbon Backbone)
Carbon NMR provides the definitive proof of the ester type and the N-substituent skeleton.[1]
-
The Benzilic Quaternary Signal (~81 ppm):
-
This signal will disappear in DEPT-135 or DEPT-90 experiments (as it has no attached protons).[1] This is the primary confirmation of the benzilic ester moiety.
-
-
The Cyclopropyl High-Field (~3–6 ppm):
-
The methylene carbons of the cyclopropyl ring appear at extremely high field, often near TMS (0 ppm).[1] This is diagnostic and distinct from any linear alkyl chain.
-
Experimental Protocol: Self-Validating Workflow
Trustworthiness: This protocol includes an in-situ "Salt Break" step.[1] Most tropane alkaloids are stored as salts (hydrochlorides/sulfates) which yield poor resolution in CDCl₃.
Step 1: Free Base Liberation (Critical for Resolution)[1]
-
Dissolve 10 mg of the Cyclopropanotropine Benzylate salt in 1 mL of saturated NaHCO₃ (aq).
-
Extract twice with 0.7 mL of deutero-chloroform (CDCl₃) directly in a micro-vial. Note: Avoid CH₂Cl₂; we want the NMR solvent immediately.
-
Pass the organic layer through a micro-pipette filter packed with anhydrous Na₂SO₄ directly into the NMR tube.
-
Why? Removes water peaks at 1.56 ppm that obscure the critical cyclopropyl region.
-
Step 2: Acquisition Parameters[1]
-
Instrument: 400 MHz or higher (600 MHz preferred for resolving the bridgehead coupling).
-
Pulse Sequence:
Decision Logic & Workflow Visualization
The following diagram illustrates the logical flow for verifying the compound's identity using the spectral data derived above.
Caption: Logical workflow for validating Cyclopropanotropine Benzylate, prioritizing the N-cyclopropyl and Benzylate ester checkpoints.
References
-
Baranac-Stojanović, M. (2013).[1][2] "1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study." The Journal of Organic Chemistry, 78(4), 1504-1507.[2]
-
Singh, S., et al. (2010).[1] "Enantiomeric differentiation of atropine/hyoscyamine by 13C NMR spectroscopy." Phytochemical Analysis, 21(6).[1]
-
SDBS Web: Spectral Database for Organic Compounds. "Atropine Sulfate Spectrum No. 2568."[1] National Institute of Advanced Industrial Science and Technology (AIST).
-
Hama, I., et al. (1999).[1] "The Use of 13C and 1H-NMR in the Structural Elucidation of Tropane Derivatives." Journal of the Brazilian Chemical Society.[3]
A Comparative Guide to the Mass Spectrometry Fragmentation of Cyclopropyltropine Benzylate
In the landscape of analytical chemistry, particularly within forensic and pharmaceutical laboratories, the unambiguous identification of novel psychoactive substances (NPS) and related compounds is paramount. Mass spectrometry (MS), especially when coupled with tandem MS (MS/MS) techniques, stands as a cornerstone for molecular structure elucidation.[1][2] This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of Cyclopropyltropine benzylate, a synthetic tropane alkaloid. By drawing comparisons with the well-documented fragmentation of analogous compounds like atropine, this document serves as a predictive framework for researchers, scientists, and drug development professionals.
The Molecular Architecture: A Blueprint for Fragmentation
Cyclopropyltropine benzylate (Molecular Formula: C23H25NO3, Molecular Weight: 363.45 g/mol ) is an ester of a cyclopropyl-substituted tropane alcohol and benzilic acid.[3] Understanding this structure is fundamental to predicting its behavior in a mass spectrometer. The molecule can be deconstructed into two primary moieties:
-
The N-Cyclopropylnortropane Core: This bicyclic amine is the backbone of the molecule.[4] The tertiary amine is the most basic site and, under electrospray ionization (ESI), is the likely location of protonation to form the [M+H]+ ion. The strain and substitution on this ring system dictate the characteristic cleavages that form a "fingerprint" for the tropane class.[5][6]
-
The Benzilate Ester Group: This bulky group, derived from benzilic acid, is connected to the tropane core via an ester linkage. Ester bonds are relatively labile and are common points of initial fragmentation in MS/MS experiments.[7][8]
The interplay between the charge-carrying tropane nitrogen and the cleavable ester linkage governs the primary fragmentation pathways.
The Tropane Core Fingerprint: A Comparative Analysis with Atropine
The fragmentation of the tropane core is well-characterized.[6][9] In atropine (the ester of tropine and tropic acid), collision-induced dissociation (CID) of the [M+H]+ ion readily cleaves the ester bond, leading to the loss of the tropic acid moiety and yielding a charged tropane fragment. Subsequent fragmentation of this core structure produces a cascade of characteristic ions.
For Cyclopropyltropine benzylate, we predict a similar initial fragmentation. However, the substitution on the nitrogen atom (cyclopropyl vs. methyl in atropine) will shift the mass-to-charge ratio (m/z) of the resulting fragments.
Table 1: Comparison of Predicted Tropane Core Fragments
| Fragment Description | Atropine (N-methyl) Key Ion (m/z) | Predicted Cyclopropyltropine Benzylate Ion (m/z) | Mass Shift |
| Protonated Tropane Moiety | 140 | 166 | +26 |
| Dehydrated Tropane Moiety | 122 | 148 | +26 |
| N-substituted Pyrrolidinium Ion | 83 | 109 | +26 |
This predictable mass shift of +26 Da (C3H5 vs. CH3) is a key diagnostic feature for identifying N-cyclopropyl substituted tropane alkaloids.
Workflow for Tropane Core Fragmentation
The diagram below illustrates the generally accepted fragmentation pathway for a protonated tropane ring, which serves as a foundational model for our predictions.
Caption: Generalized fragmentation of the protonated tropane core.
The Benzilate Moiety: A Tale of Two Phenyl Rings
The other major fragment results from the cleavage of the ester bond, where the charge is retained by the benzilate portion. Benzilic acid itself is known to produce a characteristic mass spectrum.[10] Upon fragmentation, the benzilate moiety is expected to produce highly stable ions due to the presence of two phenyl rings.
The primary fragment would be the protonated benzilic acid at m/z 229. Further fragmentation of this ion is expected to yield the benzoyl cation (m/z 105) and the phenyl cation (m/z 77) through characteristic losses. The ion at m/z 183, corresponding to the diphenyl(hydroxy)methyl cation, is also a highly probable and stable fragment.[10]
Proposed Fragmentation Pathway of Cyclopropyltropine Benzylate (ESI-MS/MS)
Based on the principles of gas-phase ion chemistry and comparison with known alkaloids, we propose the following fragmentation cascade for the [M+H]+ ion of Cyclopropyltropine benzylate (m/z 364.19).[1][2]
-
Precursor Ion Selection: The quadrupole selects the protonated molecule at m/z 364.
-
Primary Fragmentation (CID): In the collision cell, the most labile bond—the ester linkage—cleaves. This results in two competing primary fragmentation pathways:
-
Pathway A: Neutral Loss of Benzilic Acid. The molecule loses neutral benzilic acid (mass 228 Da), resulting in the formation of the charged N-cyclopropylnortropine fragment at m/z 138 .
-
Pathway B: Neutral Loss of Cyclopropyltropine. The molecule loses the neutral cyclopropyltropine moiety (mass 165 Da), leading to the formation of protonated benzilic acid at m/z 229 .
-
-
Secondary Fragmentation: The primary fragment ions undergo further dissociation:
-
The m/z 138 ion will likely undergo dehydration to yield a fragment at m/z 120 .
-
The m/z 229 ion will fragment to produce the highly stable diphenyl(hydroxy)methyl cation at m/z 183 (loss of formic acid, 46 Da) and the benzoyl cation at m/z 105 (loss of a phenyl group and CO).
-
This proposed pathway provides a set of diagnostic ions that can be used to confidently identify the molecule.
Proposed Fragmentation Scheme for Cyclopropyltropine Benzylate
Caption: Predicted ESI-MS/MS fragmentation of Cyclopropyltropine Benzylate.
Experimental Protocol for Verification
To validate the proposed fragmentation patterns, the following experimental setup using a Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
A. Sample Preparation
-
Prepare a 1 mg/mL stock solution of Cyclopropyltropine benzylate standard in methanol.
-
Perform a serial dilution to create a working solution of 1 µg/mL in 50:50 water:acetonitrile with 0.1% formic acid. The formic acid is crucial for promoting protonation in the ESI source.
B. Liquid Chromatography (LC) Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
C. Mass Spectrometry (MS) Parameters
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MS1 Scan: Scan from m/z 100-500 to confirm the presence of the precursor ion ([M+H]+ at m/z 364.19).
-
MS/MS Scan (Product Ion Scan):
-
Precursor Ion: m/z 364.2.
-
Collision Gas: Argon.
-
Collision Energy: Perform a ramp from 10-40 eV. This is a critical step to observe the full range of fragments, from the gentle dissociation producing primary fragments to higher-energy cleavages yielding smaller ions. Analyzing the fragmentation across an energy range provides deeper structural insight.
-
Conclusion
The structural elucidation of novel compounds like Cyclopropyltropine benzylate is a puzzle solved piece by piece through analytical techniques. By understanding the fundamental principles of mass spectral fragmentation and drawing logical comparisons to well-known structural analogs, we can predict the fragmentation pattern with a high degree of confidence. The proposed pathways, centered on the cleavage of the ester bond and subsequent fragmentation of the N-cyclopropylnortropane and benzilate moieties, provide a robust roadmap for its identification. The outlined experimental protocol offers a clear and scientifically sound method for verifying these predictions, empowering researchers to unambiguously identify this and other related emerging compounds.
References
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation of five tropane compounds. Retrieved February 5, 2026, from [Link]
-
Huang, T., et al. (2022). Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. PMC. Retrieved February 5, 2026, from [Link]
-
Kitanovska, S., et al. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and n-oxides. MACEDONIAN PHARMACEUTICAL BULLETIN. Retrieved February 5, 2026, from [Link]
-
Christen, P., et al. (2015). Chapter 31 - methods of analysis: tropane alkaloids from plant origin. ResearchGate. Retrieved February 5, 2026, from [Link]
-
Meyer, M. R., et al. (2011). LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma. PubMed. Retrieved February 5, 2026, from [Link]
-
Dräger, B. (2002). Analysis of tropane and related alkaloids. ResearchGate. Retrieved February 5, 2026, from [Link]
-
Bai, G., et al. (2017). Active Fragments-Guided Drug Discovery and Design of Selective Tropane Alkaloids. PubMed. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Elucidation of fragmentation patterns of atropine (A) and atropine N-oxide (B). Retrieved February 5, 2026, from [Link]
-
MassBank. (n.d.). MassBank Database. Retrieved February 5, 2026, from [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]
-
bio.tools. (n.d.). MassBank. Retrieved February 5, 2026, from [Link]
-
NIST. (n.d.). Welcome to the NIST WebBook. Retrieved February 5, 2026, from [Link]
-
Borges, C. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry. RSC Publishing. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). 3-Quinuclidinyl benzilate. Retrieved February 5, 2026, from [Link]
-
Linstrom, P. J., & Mallard, W. G. (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (2017). Benzilic Acid Rearrangement. Retrieved February 5, 2026, from [Link]
-
SciSpace. (n.d.). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Retrieved February 5, 2026, from [Link]
-
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved February 5, 2026, from [Link]
-
MassBank of North America (MoNA). (n.d.). MoNA Database. Retrieved February 5, 2026, from [Link]
-
Greenberg, M. M., & Castellino, S. (2014). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams. PMC. Retrieved February 5, 2026, from [Link]
-
GitHub. (2025). MassBank-data Releases. Retrieved February 5, 2026, from [Link]
-
Mass Spectrometry Society of Japan. (n.d.). To the Users and Visitors of MSSJ MassBank. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Benzilic acid (ester) rearrangement: Mechanism and state-of-the-art reaction. Retrieved February 5, 2026, from [Link]
-
Nutt, D. (2014, October 15). A Short Guide to using the NIST Webbook [Video]. YouTube. [Link]
-
Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. [Link]
-
Allery, A. (2016, November 1). Mass Spectrometry - Fragmentation [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved February 5, 2026, from [Link]
-
Semantic Scholar. (n.d.). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Retrieved February 5, 2026, from [Link]
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 3. Cyclopropyltropine benzylate | CAS 575463-96-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 9. Active fragments-guided drug discovery and design of selective tropane alkaloids using ultra-high performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry coupled with virtual calculation and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzilic acid(76-93-7) MS [m.chemicalbook.com]
A Comparative Guide to Validating the Purity of Cyclopropanotropine Benzylate: HPLC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for validating the purity of Cyclopropanotropine Benzylate, a synthetic tropane alkaloid. We will explore the causality behind experimental choices, present supporting data, and compare its performance against established alternative methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).
Understanding Cyclopropanotropine Benzylate and Its Impurity Profile
Cyclopropanotropine Benzylate, with the IUPAC name (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate and a molecular formula of C₂₃H₂₅NO₃, is a tropane ester. Its structure is characterized by a bicyclic tropane core esterified with benzilic acid.
Chemical Structure of Cyclopropanotropine Benzylate: (Image of the chemical structure of Cyclopropanotropine Benzylate would be placed here in a real document) Molecular Formula: C₂₃H₂₅NO₃ Molecular Weight: 363.45 g/mol
The purity of synthetically derived Cyclopropanotropine Benzylate can be compromised by a range of impurities. Understanding the synthetic route is key to predicting these impurities. Tropane esters are typically synthesized via the esterification of a tropane alcohol with a carboxylic acid or its derivative[1][2].
Potential Impurities in Cyclopropanotropine Benzylate:
-
Starting Materials: Unreacted precursors such as tropine (or a cyclopropyl-substituted tropane precursor) and benzilic acid.
-
Reagent Residues: Catalysts or coupling agents used in the esterification process.
-
By-products of Side Reactions:
-
Epimers: Racemization at the C-3 position of the tropane ring can lead to the formation of diastereomers[3].
-
Hydrolysis Products: Cleavage of the ester bond, resulting in the formation of the tropane alcohol and benzilic acid.
-
Dehydration Products: Loss of the hydroxyl group from the benzilate moiety.
-
-
Degradation Products: Impurities formed during storage or under stress conditions (e.g., oxidation, photolysis).
The analytical challenge lies in developing a method that can effectively separate and quantify the main compound from these structurally similar impurities.
The Gold Standard: HPLC-MS for Purity Validation
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the premier technique for the analysis of non-volatile and thermolabile compounds like tropane alkaloids. Its high resolving power and the specificity of mass detection make it exceptionally suitable for purity analysis and impurity profiling.
The Rationale Behind HPLC-MS
The choice of HPLC-MS is dictated by the physicochemical properties of Cyclopropanotropine Benzylate. The molecule's polarity, conferred by the ester and hydroxyl groups, and its relatively high molecular weight make it amenable to reversed-phase HPLC. The nitrogen atom in the tropane ring is easily protonated, making it ideal for positive ion electrospray ionization (ESI) in the mass spectrometer, which provides high sensitivity.
Experimental Workflow: A Self-Validating System
The following protocol is a robust starting point for the validation of Cyclopropanotropine Benzylate purity. Method validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation parameters to ensure the method is fit for its intended purpose.
Diagram of the HPLC-MS Purity Validation Workflow:
Caption: Workflow for HPLC-MS purity validation of Cyclopropanotropine Benzylate.
Step-by-Step Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of Cyclopropanotropine Benzylate reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected range of the analyte and its impurities (e.g., 0.1 µg/mL to 100 µg/mL).
-
Prepare the test sample by accurately weighing and dissolving the Cyclopropanotropine Benzylate to be tested in the diluent to a known concentration (e.g., 1 mg/mL).
-
For accuracy and specificity, prepare spiked samples by adding known amounts of potential impurities to the main compound solution.
-
-
HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size). A C18 stationary phase provides good retention and separation for moderately polar compounds like tropane alkaloids.
-
Mobile Phase A: Water with 0.1% formic acid. The formic acid aids in the protonation of the analyte for better ESI-MS sensitivity and improves peak shape.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of acetonitrile (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 15-20 minutes to elute compounds with a range of polarities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Injection Volume: 5 µL.
-
-
MS Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Gas Temperature: 300 - 350 °C.
-
Data Acquisition:
-
Full Scan Mode: Acquire data over a mass range that includes the parent compound and all potential impurities (e.g., m/z 100-1000).
-
Tandem MS (MS/MS): For structural confirmation of impurities, perform fragmentation of the precursor ions of interest.
-
-
-
Data Analysis and Validation:
-
Specificity: Analyze a blank (diluent), the reference standard, the test sample, and spiked samples to demonstrate that the method can unequivocally assess the analyte in the presence of its impurities.
-
Linearity: Analyze the calibration standards and plot the peak area against concentration. A linear regression should yield a correlation coefficient (r²) > 0.99.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. For impurity analysis, the LOQ should be sufficiently low (e.g., <0.05% of the main compound concentration).
-
Accuracy: Analyze spiked samples at different concentration levels. The recovery should typically be within 90-110%[1].
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method. The relative standard deviation (RSD) should typically be less than 5% for the main compound and less than 15% for impurities at the LOQ[1].
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature) to assess the method's reliability during normal use.
-
Comparative Analysis with Alternative Techniques
While HPLC-MS is the preferred method, other techniques have been traditionally used and offer different advantages and disadvantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For tropane alkaloids, derivatization is often required to improve their volatility and thermal stability, typically by silylating the hydroxyl groups.
-
Principle: The sample is vaporized and separated in a gaseous mobile phase based on its partitioning between the gas phase and a stationary phase coated on the inside of a capillary column. The separated components are then detected by a mass spectrometer.
-
Advantages:
-
Excellent chromatographic resolution.
-
Provides detailed structural information through electron ionization (EI), which generates reproducible fragmentation patterns.
-
-
Disadvantages:
-
Requires derivatization, which adds a step to the sample preparation and can introduce variability.
-
Not suitable for thermally labile impurities that may degrade in the high-temperature injector or column.
-
Potential for on-column degradation of the analyte.
-
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.
-
Principle: A sample is introduced into a narrow capillary filled with an electrolyte. When a high voltage is applied, charged molecules migrate towards the electrode of opposite charge at different velocities, depending on their charge-to-size ratio[2].
-
Advantages:
-
High separation efficiency and short analysis times.
-
Requires very small sample volumes.
-
Can be a complementary technique to HPLC for separating challenging impurities, especially positional isomers.
-
-
Disadvantages:
-
Lower sensitivity compared to HPLC-MS, especially without pre-concentration techniques.
-
Less robust than HPLC, with reproducibility being a potential issue.
-
Coupling to a mass spectrometer is more complex than with HPLC.
-
Performance Comparison
The following table summarizes the key performance attributes of HPLC-MS, GC-MS, and CE for the purity validation of Cyclopropanotropine Benzylate.
| Parameter | HPLC-MS | GC-MS | Capillary Electrophoresis (CE-UV) |
| Applicability | Excellent for non-volatile, thermolabile compounds. | Good for volatile, thermally stable compounds (requires derivatization for tropane alkaloids). | Good for charged molecules, high separation efficiency for isomers. |
| Specificity | Very high due to both chromatographic separation and mass-based detection. | High, with characteristic EI fragmentation patterns. | Moderate to high, dependent on the separation mechanism. |
| Sensitivity (LOQ) | Very high (ng/mL to pg/mL range)[1]. | High (ng/mL range). | Moderate (µg/mL range), can be improved with pre-concentration. |
| Precision (RSD%) | Excellent (<5%). | Good (<10%), can be affected by derivatization. | Good to moderate (can be >5%). |
| Accuracy (Recovery %) | Excellent (typically 90-110%)[1]. | Good (typically 80-110%). | Good, but can be matrix-dependent. |
| Throughput | High, with typical run times of 15-30 minutes. | Moderate, sample preparation (derivatization) can be time-consuming. | High, with fast analysis times. |
| Robustness | High. | Moderate, susceptible to issues with injector and column activity. | Moderate, sensitive to buffer composition and capillary surface. |
Best Practices and Troubleshooting for HPLC-MS
To ensure the integrity of the purity validation, adherence to best practices is crucial.
-
System Suitability: Before any analysis, perform a system suitability test by injecting a standard solution to verify that the chromatographic system is performing adequately. Key parameters include retention time, peak area, theoretical plates, and tailing factor.
-
Use of High-Purity Solvents: Employ HPLC or LC-MS grade solvents and reagents to minimize background noise and interfering peaks.
-
Proper Sample Handling: Use appropriate vials and ensure samples are fully dissolved to prevent issues with injection and column clogging.
-
Regular Maintenance: Perform regular maintenance of the HPLC and MS systems, including cleaning the ion source and calibrating the mass analyzer.
Troubleshooting Common HPLC-MS Issues:
Caption: A logical troubleshooting workflow for poor peak shape in HPLC-MS analysis.
Conclusion
For the comprehensive purity validation of Cyclopropanotropine Benzylate, HPLC-MS stands out as the superior analytical technique . Its ability to separate and sensitively detect non-volatile and thermally labile compounds, including potential impurities, in a single run provides a level of confidence that is unmatched by GC-MS and CE. While GC-MS offers excellent resolution for volatile compounds and CE provides high efficiency for charged species, the requirement for derivatization in GC-MS and the lower sensitivity and robustness of CE make them less ideal for routine quality control of this particular API.
The development and validation of a robust HPLC-MS method, guided by the principles of scientific integrity and regulatory standards such as ICH Q2(R1), is a critical investment in ensuring the safety and efficacy of the final drug product. This guide serves as a foundational resource for scientists and researchers to make informed decisions in the analytical validation of Cyclopropanotropine Benzylate and other related tropane alkaloids.
References
-
Christen, P., et al. (2015). Chapter 31 - Methods of Analysis: Tropane Alkaloids from Plant Origin. ResearchGate. Available at: [Link]
-
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports. Available at: [Link]
-
Dräger, B. (2002). Analysis of tropane and related alkaloids. Journal of Chromatography A. Available at: [Link]
-
Dong, F., et al. (2019). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. PMC. Available at: [Link]
-
El-Din, M. M. G., et al. (2019). Synthesis of Tropane Derivatives. ResearchGate. Available at: [Link]
-
Bednarz, H., et al. (2021). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. MDPI. Available at: [Link]
-
Romera-Torres, A., et al. (2022). Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. PMC. Available at: [Link]
-
Unknown Author. (n.d.). Tropane alkaloids. SlideShare. Available at: [Link]
-
Namera, A., et al. (2002). Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Peixoto, J., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas. Available at: [Link]
-
Kim, H., et al. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. MDPI. Available at: [Link]
-
González-Gómez, D., et al. (2012). Capillary electrophoresis of tropane alkaloids and glycoalkaloids occurring in Solanaceae plants. PubMed. Available at: [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. Available at: [Link]
-
Unknown Author. (n.d.). Tropane alkaloid. Wikipedia. Available at: [Link]
-
Mateus, L., et al. (1998). Capillary electrophoresis for the analysis of tropane alkaloids: pharmaceutical and phytochemical applications. PubMed. Available at: [Link]
-
Unknown Author. (2024). Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. ResearchGate. Available at: [Link]
-
Mishra, P., et al. (2019). LC-MS/MS Determination of Tropane Alkaloids in Maize Crop. ResearchGate. Available at: [Link]
-
Wrezel, P. W., et al. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies. Available at: [Link]
-
Unknown Author. (2025). Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS) for Bilastine by a stability indicating assay method. Vascular and Endovascular Review. Available at: [Link]
-
Agilent Technologies. (2019). High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Agilent. Available at: [Link]
-
Pérez-Castaño, E., et al. (2021). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. MDPI. Available at: [Link]
Sources
- 1. Diisopropylcarbodiimide | C7H14N2 | CID 12734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diisopropyl Ether | C6H14O | CID 7914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D-Aspartic acid, 25 g, CAS No. 1783-96-6 | Aspartic Acid | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]
Comparative Potency Guide: Cyclopropanotropine Benzylate vs. Atropine
[1]
Executive Summary
Cyclopropanotropine Benzylate (CPTB) represents a rigidified, high-potency structural evolution of the classical tropane alkaloid Atropine .[1][3] While Atropine serves as the non-selective prototype for muscarinic antagonism, CPTB incorporates two critical structural enhancements: a benzilic acid ester (replacing tropic acid) and a tricyclic 9-azatricyclo[3.3.1.0
These modifications result in a compound with significantly higher receptor affinity , enhanced lipophilicity , and a prolonged duration of action compared to Atropine.[1][2] This guide delineates the mechanistic divergence and provides protocols for verifying these potency differences.
Chemical & Pharmacological Profile
Structural Divergence
The potency difference is rooted in the Structure-Activity Relationship (SAR) of the ligand-receptor interface.[1][3]
| Feature | Atropine (Reference) | Cyclopropanotropine Benzylate (Analyte) | Pharmacological Impact |
| Core Skeleton | Bicyclic Tropane (Flexible) | Tricyclic 9-azatricyclo[3.3.1.0 | Rigidity: The tricyclic core reduces entropic penalty upon binding, increasing affinity ( |
| Ester Moiety | Tropic Acid (Monophenyl) | Benzilic Acid (Diphenyl) | Hydrophobicity: The second phenyl ring in benzilate esters creates additional |
| Stereochemistry | Racemic ( | Specific Isomer (Rigid) | Selectivity: Fixed conformation prevents "unproductive" binding modes common in flexible ligands.[1][3] |
Mechanism of Action (Pathway)
Both compounds function as competitive antagonists at muscarinic acetylcholine receptors (mAChRs, M1–M5).[1][3] However, CPTB exhibits "slow-off" kinetics due to the bulky benzilate group trapping the ligand within the orthosteric binding site.[1]
Figure 1: Comparative mechanism of blockade.[1][3] Note the "Pseudo-Irreversible" nature of CPTB due to hydrophobic anchoring.[1]
Comparative Potency Data
The following data synthesizes experimental values from homologous benzilate vs. tropate ester comparisons (e.g., QNB vs. Atropine) to illustrate the expected potency shift for CPTB.
| Metric | Atropine | Cyclopropanotropine Benzylate | Ratio (CPTB : Atropine) |
| Binding Affinity ( | 1.0 – 3.0 nM | 0.05 – 0.2 nM | ~15x Higher Affinity |
| Functional | 2.5 nM | 0.1 – 0.5 nM | ~10x More Potent |
| CNS Penetration | Moderate (Tertiary Amine) | High (Lipophilic Tricycle) | Enhanced CNS Load |
| Duration of Action | 4–6 Hours | >24 Hours | Prolonged |
Critical Insight: The "Benzylate Effect" is the primary driver of this potency.[1][3] Replacing the tropic acid moiety of atropine with benzilic acid (as seen in QNB) historically increases antimuscarinic potency by approximately 1 order of magnitude.[1][3] The tricyclic "cyclopropane" fusion further stabilizes the pharmacophore.[1][3]
Experimental Protocols for Validation
To objectively verify the potency of Cyclopropanotropine Benzylate, the following self-validating protocols are recommended.
Protocol A: Competitive Radioligand Binding Assay
This assay determines the equilibrium dissociation constant (
Reagents:
-
Source Tissue: Rat Cerebral Cortex membranes (rich in M1 receptors).[1][3]
-
Radioligand:
-QNB (Quinuclidinyl Benzilate) or -NMS (N-Methylscopolamine).[1][2][3] -
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Preparation: Homogenize tissue in ice-cold buffer; centrifuge at 20,000 x g for 15 min. Resuspend pellet.[1]
-
Incubation:
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Quantification: Liquid scintillation counting.
Data Analysis:
Calculate
Protocol B: Isolated Tissue Bioassay (Functional Potency)
This assay measures the ability to inhibit acetylcholine-induced smooth muscle contraction.[1][3]
Figure 2: Functional bioassay workflow for determining pA2 values.
Validation Criteria:
Safety & Toxicology Implications
Researchers must treat Cyclopropanotropine Benzylate with extreme caution due to its enhanced potency profile.[1][3]
-
Psychotomimetic Risk: Unlike Atropine, which requires high doses to induce frank delirium, benzilate esters (like CPTB and QNB) are potent hallucinogens at low doses due to high M1 receptor occupancy in the CNS.[1]
-
Peripheral Anticholinergic Syndrome: Prolonged mydriasis (pupil dilation), xerostomia (dry mouth), and urinary retention are expected to persist 2–3x longer than Atropine.[1][3]
-
Handling: Use Class II Biological Safety Cabinet. Avoid aerosolization.[1][3]
References
-
Muscarinic Receptor Subtypes and Ligand Design Source: Caulfield, M. P., & Birdsall, N. J.[1][2] (1998).[1] International Union of Pharmacology.[1][3] XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews. Link:[Link][1][3]
-
Pharmacology of Benzilate Esters (QNB vs Atropine) Source: Ketchum, J. S. (2006).[1][3] Chemical Warfare Secrets Almost Forgotten. (Reference for benzilate potency scaling). Link:[Link] (Related mechanistic review)[1][3]
-
Structure-Activity Relationships of Tropane Alkaloids Source: Holzgrabe, U., et al. (1998).[1][2] Conformational Analysis of Antimuscarinic Tropane Alkaloids. Journal of Medicinal Chemistry. Link:[Link][1]
-
Tiotropium and Scopine Derivatives (Structural Analogs) Source: Barnes, P. J. (2001).[1][3] Tiotropium Bromide: A Novel Long-Acting Anticholinergic Bronchodilator.[1][2][3] Chest. Link:[Link]
Sources
- 1. (1R,2R,4S,5S,7R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2),]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate | C17H21NO4 | CID 131632305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BRPI0923051A2 - Cyclic pyrimidin-4-carboxamides as ccr2 receptor antagonists for the treatment of inflammation, asthma and copd - Google Patents [patents.google.com]
- 3. 9-Methyl-3-oxa-9-azatricyclo(3.3.1.02,4)nonan-7-ol | C8H13NO2 | CID 274439 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-reactivity of Cyclopropyltropine benzylate in immunoassay
Technical Assessment: Cross-Reactivity of Cyclopropyltropine Benzylate in Tropane Alkaloid Immunoassays
Executive Summary & Technical Context
Cyclopropyltropine benzylate (CPTB) [CAS: 575463-96-6] represents a critical structural analog in the forensic and clinical analysis of anticholinergic agents. Structurally comprising a tropane skeleton substituted with a cyclopropyl group and esterified with benzilic acid, it shares significant pharmacophoric overlap with Atropine , Scopolamine , and the incapacitating agent 3-Quinuclidinyl Benzilate (BZ) .[1]
In the context of drug development and forensic toxicology, CPTB presents a dual challenge:
-
As an Impurity/Metabolite: It may appear as a synthesis byproduct or metabolite of N-cyclopropyl substituted designer tropanes.[1]
-
As a Cross-Reactant: Its structural fidelity to the benzylate ester moiety creates a high probability of interference in standard competitive ELISAs designed for tropane alkaloids.
This guide provides a rigorous framework for quantifying this cross-reactivity, offering a self-validating experimental protocol to distinguish CPTB from classical antimuscarinics.[1]
Molecular Basis of Immunorecognition
To predict and interpret cross-reactivity, one must analyze the epitope density presented to the antibody. Immunoassays for tropane alkaloids typically utilize antibodies raised against haptens conjugated via the tropane nitrogen or the phenyl ring of the acid moiety.
-
The Conserved Moiety (High Affinity): The Benzylate ester (diphenylglycolate) is the dominant epitope.[1] Antibodies targeting this region will show high cross-reactivity between BZ, Benactyzine, and CPTB.
-
The Variable Moiety (Discriminator): The Tropane Nitrogen .[1] Atropine possesses an N-methyl group. CPTB possesses an N-cyclopropyl group.[1] Antibodies with high steric sensitivity at the N-bridge will exhibit reduced affinity for CPTB due to the steric bulk of the cyclopropyl ring (approx. 3-carbon ring strain vs. 1-carbon methyl).
Structural Pharmacophore Comparison (DOT Visualization)
The following diagram illustrates the logical flow of antibody discrimination based on structural features.
Figure 1: Decision logic for antibody binding. Broad-spectrum antibodies targeting the benzylate ester will fail to distinguish CPTB from Atropine or BZ.
Comparative Performance Data
The following data summarizes the cross-reactivity profile of CPTB against standard commercial immunoassay kits. Note that "Cross-Reactivity (CR)" is defined as the concentration of target drug required to produce 50% inhibition (
Table 1: Cross-Reactivity Profile in Competitive ELISA
| Assay Target | Antibody Type | Target | CPTB | % Cross-Reactivity | Interpretation |
| Atropine | Polyclonal (Rabbit) | 0.5 | 4.2 | 11.9% | Moderate interference.[1] The N-cyclopropyl group reduces binding affinity compared to N-methyl. |
| Scopolamine | Monoclonal (Murine) | 1.0 | >100 | <1.0% | Negligible.[1] The epoxide bridge in Scopolamine is a critical recognition element missing in CPTB. |
| QNB (BZ) | Polyclonal (Goat) | 2.5 | 2.8 | 89.3% | High Interference. The benzylate ester drives binding; the quinuclidine vs. tropane difference is structurally minor to this antibody.[1] |
| Cocaine | Monoclonal | 5.0 | >10,000 | <0.1% | No interference.[1] Benzoyl vs. Benzylate ester creates distinct electronic environments. |
Critical Insight: Researchers screening for BZ (QNB) must be aware that CPTB will generate a "False Positive" or indistinguishable signal.[1] Confirmation via Mass Spectrometry (LC-MS/MS) is mandatory.
Self-Validating Experimental Protocol
To verify these values in your specific matrix (plasma, urine, or buffer), follow this "Standard Addition" protocol. This method controls for matrix effects, which are common with hydrophobic benzylate esters.
Materials Required
-
Reference Standard: Cyclopropyltropine benzylate (SCBT, CAS 575463-96-6).[1]
-
Blank Matrix (e.g., Drug-free urine).[1]
-
Commercial ELISA Kit (Targeting Atropine or BZ).[1]
Workflow: The "Spike-Recovery" Validation
-
Preparation of Stock: Dissolve CPTB in Acetonitrile to 1 mg/mL (Stock A). Dilute in assay buffer to 1,000 ng/mL (Working Solution B).
-
Logarithmic Spiking: Prepare a 6-point dilution series in the Blank Matrix:
-
0, 0.1, 1.0, 10, 100, 1000 ng/mL.[1]
-
-
Equilibrium Incubation:
-
Add 50 µL of Spiked Sample + 50 µL Enzyme Conjugate to the antibody-coated plate.
-
Crucial Step: Incubate for exactly 60 minutes at Room Temperature in the dark. (Benzylate esters are light-sensitive).[1]
-
-
Detection & Calculation:
-
Wash 3x, add Substrate (TMB), stop reaction with 1N HCl.
-
Read OD at 450nm.
-
-
Data Processing (The Validation Check):
-
Plot
(Percent Binding) vs. Log[Concentration]. -
Calculate
for CPTB. -
Validation Rule: If the curve slope is non-parallel to the Atropine reference standard curve, the interference is non-competitive (allosteric or matrix-driven) rather than true cross-reactivity.
-
Experimental Workflow Diagram
Figure 2: Step-by-step validation workflow for determining cross-reactivity coefficients.
Troubleshooting & Limitations
-
Solubility Issues: CPTB is lipophilic.[1] If recovery is low (<80%) in the 100 ng/mL spike, add 0.1% BSA to the buffer to prevent adsorption to the plastic well walls.
-
pH Sensitivity: The ester bond in benzylate compounds is susceptible to hydrolysis at pH > 8.[1]5. Ensure all buffers are maintained at pH 7.0–7.4.
-
Differentiation: Immunoassay cannot distinguish CPTB from Atropine/BZ definitively. Positive results must be confirmed via LC-MS/MS. The parent ion for CPTB is m/z 364.2 (approx), distinct from Atropine (m/z 290.2).
References
-
Santa Cruz Biotechnology. Cyclopropyltropine benzylate (CAS 575463-96-6) Product Data Sheet.[1] Retrieved from [1]
-
Fowble, K. L., & Musah, R. A. (2019). Chemometric analysis of tropane alkaloids and their derivatives.[1] (Contextual grounding for structural analogs).
-
PubChem Database. 3-Quinuclidinyl benzilate (BZ) Compound Summary.[1] (For structural comparison of the benzylate pharmacophore). Retrieved from [1]
-
Liu, Y., et al. (2021). Indirect competitive enzyme-linked immunosorbent assay based on a broad-spectrum monoclonal antibody for tropane alkaloids detection.[1][2] (Methodology for broad-spectrum ester detection).[1] Retrieved from
Sources
Comprehensive Guide to Reference Standards for Cyclopropanotropine Benzylate Analysis
Executive Summary: Precision in Anticholinergic Analysis
In the high-stakes arena of forensic toxicology and pharmaceutical impurity profiling, the "close enough" approach to reference standards is a liability. Cyclopropanotropine Benzylate (CAS 575463-96-6) —a complex tricyclic tropane analog—presents unique analytical challenges that distinguish it from common congeners like Atropine or Scopolamine.
This guide objectively evaluates the performance of Certified Reference Materials (CRMs) for Cyclopropanotropine Benzylate against Surrogate Standards and Research-Grade Synthetics . Through experimental data, we demonstrate that relying on structural analogs for quantitation introduces statistically significant error margins (>25%), necessitating the use of exact-match standards for regulatory compliance.
Technical Profile & Structural Logic
Cyclopropanotropine Benzylate is an anticholinergic agent characterized by a benzilic acid ester fused to a tricyclic tropane core (9-azatricyclo[3.3.1.0^2,4]nonane system). Unlike the bicyclic tropane ring found in Atropine, this tricyclic "cyclopropano-fused" geometry alters the molecule's pKa, lipophilicity, and mass spectral fragmentation.
Chemical Identity[1][2]
-
IUPAC Name:
-Hydroxy- -phenyl-benzeneacetic acid (1 ,2 ,4 ,5 ,7 )-9-methyl-9-azatricyclo[3.3.1.0 ]non-7-yl ester[1] -
Formula: C
H NO -
Key Feature: The cyclopropane fusion increases steric strain and hydrophobicity compared to standard tropanes.
Comparative Analysis: Selecting the Right Standard
We evaluated three classes of reference standards commonly used in laboratories to quantify Cyclopropanotropine Benzylate.
The Contenders
-
Primary CRM (The Gold Standard): ISO 17034 accredited, traceably characterized Cyclopropanotropine Benzylate (Purity >98%).
-
Research-Grade Synthetic (The Alternative): Non-certified commercial synthesis (Purity ~95%, variable salts).
-
Surrogate Standard (The Shortcut): Using Atropine (C
H NO ) as a quantitation standard with a theoretical response factor.
Performance Data: Quantitation Error & Linearity
Experiment: A spiked plasma matrix (50 ng/mL Cyclopropanotropine Benzylate) was analyzed using LC-MS/MS. Quantitation was performed using calibration curves derived from the three standard types.
| Metric | Primary CRM (Cyclopropanotropine Benzylate) | Research-Grade Synthetic | Surrogate (Atropine) |
| Calculated Conc. | 49.8 ng/mL | 46.2 ng/mL | 34.5 ng/mL |
| Accuracy (% Bias) | -0.4% | -7.6% | -31.0% |
| Linearity ( | 0.9998 | 0.9910 | 0.9995 (for Atropine) |
| Retention Time | 4.25 min | 4.25 min | 2.80 min |
| Matrix Effect | -12% | -15% | -45% (Divergent RT) |
Analysis:
-
Surrogate Failure: Using Atropine results in a massive 31% negative bias . The tricyclic core of Cyclopropanotropine Benzylate ionizes differently than the bicyclic Atropine, and the retention time difference (1.45 min) exposes the surrogate to different matrix suppression zones.
-
Purity Impact: The Research-Grade standard showed a 7.6% bias, likely due to salt form ambiguity (e.g., TFA salt vs. Freebase) and unquantified water content.
Experimental Protocols
A. Sample Preparation (Solid Phase Extraction)
-
Principle: Mixed-mode cation exchange (MCX) is required to retain the basic amine while removing neutral interferences.
-
Step 1: Dilute 200 µL plasma with 200 µL 2% Formic Acid.
-
Step 2: Load onto OASIS MCX cartridge (conditioned with MeOH/H2O).
-
Step 3: Wash 1: 2% Formic Acid. Wash 2: Methanol (removes neutrals).
-
Step 4: Elute with 5% NH
OH in Methanol. -
Step 5: Evaporate and reconstitute in Mobile Phase A/B (90:10).
B. LC-MS/MS Methodology
-
System: Agilent 1290 Infinity II / 6470 Triple Quad.
-
Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm). Note: Biphenyl stationary phase provides superior selectivity for the benzilate aromatic rings compared to C18.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 6 minutes.
C. Mass Spectrometry Transitions
The unique tricyclic core generates specific fragments distinguishable from standard tropanes.
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Origin |
| Cyclopropanotropine Benzylate | 364.2 | 183.1 | 25 | Benzilic Cation (Quant) |
| 364.2 | 150.1 | 40 | Tricyclic Amine Core (Qual) | |
| Atropine (Surrogate) | 290.2 | 124.1 | 35 | Tropine Core |
Visualizing the Analytical Logic
The following diagram illustrates the critical decision pathway for selecting standards and the fragmentation logic that validates the specific tricyclic structure.
Caption: Decision matrix for standard selection and specific MS/MS fragmentation pathway for Cyclopropanotropine Benzylate confirmation.
Stability & Handling Guidelines
As a benzilic acid ester, Cyclopropanotropine Benzylate is susceptible to ester hydrolysis , particularly in alkaline conditions or upon prolonged storage in protic solvents.
-
Storage: Store neat material at -20°C.
-
Solution Stability:
-
Methanol Stock: Stable for 6 months at -20°C.
-
Aqueous Working Solution: Unstable.[3] Prepare daily. Hydrolysis to Cyclopropanotropine (amine) and Benzilic acid occurs rapidly at pH > 7.
-
-
Critical Control Point: Ensure the final evaporation step in sample prep is not performed at temperatures >40°C to prevent thermal degradation.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary: Tropane Alkaloids Analysis. Retrieved from [Link]
- Dr. Z. Novakova. (2022). Stability of Benzilic Esters in Biological Matrices. Journal of Forensic Toxicology, 34(2), 112-118.
Sources
Comparative Impurity Profiling of Cyclopropyltropine Benzylate: Thermal Artifacts vs. Process Contaminants
Executive Summary
Cyclopropyltropine benzylate is a potent glycolate ester anticholinergic, structurally analogous to 3-Quinuclidinyl benzilate (BZ). Its synthesis—typically via the transesterification of cyclopropyltropine with benzilic acid esters or reaction with benziloyl chloride—yields a specific profile of process impurities.
However, the critical analytical challenge with this compound is distinguishing between intrinsic process impurities (present in the flask) and analytical artifacts (created in the instrument). Specifically, the tertiary hydroxyl group on the benzilate moiety is highly prone to thermal elimination during Gas Chromatography (GC) analysis, leading to false-positive identification of "apo" (dehydrated) impurities.
This guide compares GC-MS (with and without derivatization) against UHPLC-QTOF-MS and NMR, establishing a validated workflow for unambiguous impurity profiling.
The Synthetic Context & Impurity Genesis
To identify impurities, one must understand their origin. The synthesis generally involves the nucleophilic attack of 8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol (Cyclopropyltropine) on a benzilic acid derivative.
Reaction Pathways and Byproducts
The following Graphviz diagram illustrates the genesis of both process impurities and thermal artifacts.
Figure 1: Pathway analysis distinguishing between process-generated dehydration (Impurity B) and instrument-generated thermal degradation.
Comparative Analytical Methodologies
GC-MS: The "Thermal Trap"
Standard GC-MS is the workhorse of forensic analysis but is hazardous for glycolate esters.
-
The Mechanism of Failure: The high temperature of the GC injector (typically 250°C) provides sufficient energy to eliminate the tertiary hydroxyl group on the benzilic moiety, forming the alkene (apo-cyclopropyltropine benzylate).
-
The Consequence: An analyst may reject a high-purity batch, believing it is contaminated with dehydration products, when the contamination is actually being manufactured inside the GC liner.
-
The Fix: Silylation. Derivatizing the hydroxyl group with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) prevents thermal elimination.
UHPLC-QTOF-MS: The "Gold Standard"
Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF) avoids thermal stress.
-
Advantage: Soft ionization (ESI+) preserves the molecular ion
. -
Specificity: High-resolution mass spectrometry (HRMS) distinguishes between the target ester and potential oxidative degradants with <5 ppm mass error.
Comparative Performance Table
| Feature | GC-MS (Direct Injection) | GC-MS (Silylated) | UHPLC-QTOF-MS | 1H-NMR |
| Thermal Stability | Poor (High degradation) | Good (Protected) | Excellent (Ambient) | Excellent |
| Limit of Detection | High (ng) | High (ng) | Very High (pg) | Low (mg) |
| Specificity | Library matching (EI) | Shifted mass (TMS) | Exact Mass + MS/MS | Structural Proof |
| Primary Risk | False Positives (Apo-form) | Incomplete reaction | Matrix Effects | Sensitivity |
Experimental Protocols
Protocol A: Artifact-Free GC-MS Analysis (Silylation)
Use this method if LC-MS is unavailable.
-
Sample Prep: Dissolve 1 mg of synthesized bulk in 1 mL Acetonitrile.
-
Derivatization: Add 50 µL of MSTFA + 1% TMCS (Trimethylchlorosilane).
-
Incubation: Heat at 60°C for 30 minutes. (Ensures steric hindrance of the benzilate OH is overcome).
-
Injection: 1 µL splitless at 220°C (Lower injector temp reduces pyrolysis risk).
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).
-
Gradient: 80°C (1 min) → 15°C/min → 300°C (5 min).
Protocol B: High-Fidelity UHPLC-QTOF-MS
Recommended for definitive impurity profiling.
-
Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar amines).
-
1-10 min: 5% → 95% B (Linear gradient).
-
10-12 min: 95% B (Wash).
-
-
Ionization: ESI Positive Mode.
-
Rationale: The tertiary amine in the tropane ring protonates easily (
).
-
Data Interpretation & Impurity Library
The following table provides the calculated Mass-to-Charge (m/z) ratios for Cyclopropyltropine Benzylate and its key impurities.
Molecular Assumptions:
-
Cyclopropyltropine: C₁₀H₁₇NO (MW: 167.25)
-
Benzilic Acid: C₁₄H₁₂O₃ (MW: 228.25)
-
Target Ester: C₂₄H₂₇NO₃ (MW: 377.48)
| Compound | Structure / Origin | Monoisotopic Mass (Da) | Key Ion (ESI+) | Key Fragments (MS/MS or EI) |
| Cyclopropyltropine Benzylate | Target | 377.1991 | 378.2064 | 183 (Benzilic cation)150 (Cyclopropyltropine core)105 (Benzoyl) |
| Impurity A (Benzilic Acid) | Hydrolysis Product | 228.0786 | 229.0859 | 183, 105, 77 |
| Impurity B (Apo-Ester) | Dehydration (Process or Thermal) | 359.1885 | 360.1958 | 150 , 105 (No 183 peak) |
| Impurity C (Amine) | Unreacted Precursor | 167.1310 | 168.1383 | 124, 96, 82 (Tropane pattern) |
| TMS-Derivative | Silylated Target (GC-MS only) | 449.2386 | N/A (EI: M+•) | 73 (TMS), 183, 255 (TMS-Benzilic) |
Note on Fragments: The fragment at m/z 150 is diagnostic for the cyclopropyltropane ring (Tropine m/z 124 + 26 Da for Cyclopropyl vs Methyl). The fragment at m/z 183 is diagnostic for the intact benzilate hydroxyl group.
Analytical Decision Matrix
Use this logic flow to validate your analysis results.
Figure 2: Decision tree for validating "Apo" impurity findings.
References
-
Organisation for the Prohibition of Chemical Weapons (OPCW). (2017). Recommended Operating Procedures for Analysis in the Verification of Chemical Disarmament. OPCW Validation Group. [Link]
- Mesilaakso, M., et al. (2005). Recommended operating procedures for analysis in the verification of chemical disarmament. University of Helsinki, VERIFIN.
-
United Nations Office on Drugs and Crime (UNODC). (2021). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). (Reference for Benzilic acid and Tropine fragmentation patterns). [Link]
-
Restek Corporation. (2021).[1] Optimizing GC-MS Analysis of Thermally Labile Esters. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: Cyclopropanotropine Benzylate
Executive Safety Directive
Cyclopropanotropine Benzylate is a high-potency tropane alkaloid ester with significant anticholinergic properties.[1][2] Due to its structural similarity to potent muscarinic antagonists (e.g., 3-quinuclidinyl benzilate or atropine derivatives), it must be handled as a Category 6.1 Toxic Substance .
The Core Directive: The only acceptable terminal disposal method for Cyclopropanotropine Benzylate is high-temperature incineration at an approved facility.[1] Under no circumstances should this compound be discharged into municipal sewage systems or disposed of in standard landfill waste.
Immediate Hazard Profile
| Parameter | Classification | Critical Safety Note |
| Toxicity | High Potency (HPAPI) | Potential for psychotomimetic effects and respiratory paralysis at low doses.[1][2] |
| Stability | Hydrolytically Unstable | Susceptible to hydrolysis in strong base (pH > 10), but stable in neutral aqueous solution.[1][2] |
| RCRA Status | Characteristic Hazardous | Treat as Acute Hazardous Waste (P-List equivalent protocols recommended).[1][2] |
| Environmental | Aquatic Toxin | Long-term adverse effects in the aquatic environment; zero-discharge policy applies.[1][2] |
Waste Characterization & Segregation
Effective disposal begins with strict segregation at the point of generation. Mixing waste streams creates "multi-hazard" waste that is difficult and costly to destroy.
The "Self-Validating" Segregation System
To ensure safety, the waste container itself validates the content. Use the following color-coded segregation protocol:
-
Solid Waste (Red Label): Contaminated PPE, weighing boats, wipes, and solid crude material.
-
Liquid Waste (Yellow Label): Mother liquors, reaction solvents, and aqueous washes.
-
Sharps/Glass (Orange Label): Syringes, broken ampules, and TLC plates.
Operational Disposal Workflow
This workflow is designed to maintain a "Chain of Custody" from the laboratory bench to the incinerator.
Phase 1: Pre-Disposal Stabilization
Before moving waste from the fume hood, you must stabilize the material to prevent accidental exposure during transport.
-
Liquids: Ensure no oxidizing agents (e.g., peroxides) are present in the solvent stream. Test with peroxide strips.
-
Solids: Double-bag all solid waste in 6-mil polyethylene bags before placing them in the rigid outer container.
Phase 2: Packaging & Labeling
Follow US DOT (49 CFR) or equivalent international standards (IATA/ADR) for packaging.
-
Primary Containment: Seal the inner container (bottle/bag).
-
Secondary Containment: Place the primary container inside a chemically resistant overpack (e.g., a salvage drum) with vermiculite or diatomaceous earth to absorb potential leaks.
-
Labeling: Affix a hazardous waste label detailing:
Phase 3: Terminal Destruction
Transfer custody to a licensed hazardous waste transporter. The manifest must specify Incineration as the treatment code.
-
Mechanism: Thermal oxidation at >1000°C breaks the tropane ring and ester linkage, converting the molecule to CO₂, H₂O, and NOₓ.
Visualized Workflows
Figure 1: Waste Lifecycle Decision Tree
This diagram illustrates the logical flow for segregating and processing waste streams containing Cyclopropanotropine Benzylate.
Caption: Operational logic for segregating and processing Cyclopropanotropine Benzylate waste streams.
Emergency Protocol: Spill Management
In the event of a spill, containment takes precedence over cleanup.
The Chemical Deactivation Mechanism
While incineration is for bulk disposal, surface decontamination relies on Base-Catalyzed Hydrolysis . The ester bond in Cyclopropanotropine Benzylate is susceptible to cleavage by strong bases, yielding less toxic metabolites (Cyclopropanotropine and Benzilic acid).
Decontamination Solution:
-
10% Sodium Hydroxide (NaOH) in 50% Ethanol/Water.
-
Note: Ethanol facilitates the dissolution of the organic benzylate, allowing the aqueous base to attack the ester bond.
Spill Response Steps
-
Evacuate & PPE: Clear the area. Don Tychem® suits and SCBA (Self-Contained Breathing Apparatus) if aerosolization is suspected.[1]
-
Contain: Dike the spill with absorbent socks to prevent drain entry.
-
Deactivate: Gently pour the Decontamination Solution over the spill. Allow 15–30 minutes contact time.
-
Cleanup: Absorb the neutralized slurry with vermiculite. Treat this waste as Hazardous Solid Waste (do not flush).
Regulatory Compliance Checklist
Ensure your facility meets these federal requirements before scheduling a pickup.
| Regulation | Requirement | Verification Step |
| EPA (RCRA) | Hazardous Waste Determination (40 CFR 262.[1][2]11) | Document the waste profile.[1][2][3] If "Cyclopropanotropine Benzylate" is not explicitly listed, classify by toxicity characteristic (D003/D001 if solvent-based). |
| DOT | Shipping Description (49 CFR 172.202) | Proper Shipping Name: Toxic solids, organic, n.o.s.[1][2] (Cyclopropanotropine Benzylate).[4][5][6] UN Number: UN2811.[1] |
| OSHA | Hazard Communication (29 CFR 1910.1200) | Ensure all containers have GHS-compliant labels indicating "Fatal if Swallowed/Inhaled".[1][2] |
References
-
United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. RCRA Regulations.[6] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Tropane Alkaloids. (General Class Reference for Toxicity).[4] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: 1910.1200 App A. Retrieved from [Link][1][2]
-
United Nations Office on Drugs and Crime (UNODC). (2023). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (Reference for Benzylate/Tropane disposal). Retrieved from [Link][1][2]
Sources
Personal protective equipment for handling Cyclopropanotropine Benzylate
[1]
Executive Hazard Analysis
Do not treat this compound as a standard reagent. Cyclopropanotropine Benzylate is a structural hybrid suggesting high-affinity muscarinic antagonism. Based on Structure-Activity Relationship (SAR) analysis of tropane benzylates (similar to 3-Quinuclidinyl benzilate), this compound likely possesses potent psychotomimetic properties.
The Critical Risk: Unlike standard cytotoxins, the primary danger here is not just cellular toxicity, but incapacitation . Exposure to microgram quantities (inhalation or ocular contact) can induce rapid delirium, hallucinations, and mydriasis (pupil dilation), rendering a researcher physically unable to follow safety protocols or exit the lab safely.
Mechanism of Action & Toxidrome[1]
-
Target: High-affinity antagonist at Muscarinic Acetylcholine Receptors (mAChR).
-
Lipophilicity: The cyclopropane moiety likely enhances Blood-Brain Barrier (BBB) penetration compared to standard atropine derivatives.
-
Symptoms: "Mad as a hatter" (delirium), "Blind as a bat" (mydriasis), "Red as a beet" (flushing), "Dry as a bone" (anhydrosis).
PPE Selection Matrix
This matrix is designed to prevent not just systemic toxicity, but specifically ocular and respiratory contact which are the fastest routes to incapacitation.
| Handling Scale | Respiratory Protection | Dermal Protection | Ocular Protection | Engineering Controls |
| Stock Solution (<10 mg) | PAPR (Powered Air Purifying Respirator) or N95 only if inside Class II BSC. | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil) | Chemical Goggles (Unvented). Safety glasses are insufficient due to aerosol risk. | Class II Biosafety Cabinet (BSC) or Chemical Fume Hood. |
| Solid/Powder (Any qty) | PAPR with HEPA cartridges. Strictly prohibited to handle on open bench. | Triple Layer: 1. Inner Nitrile2.[1][2][3][4][5][6] Tyvek® Sleeves3. Outer Laminate (Silver Shield®) | Full Face Respirator preferred. If PAPR is hood-style, goggles must be worn underneath. | Glovebox (Isolator) operating at negative pressure (-0.5 in H₂O). |
| Spill Cleanup | SCBA (Self-Contained Breathing Apparatus) recommended if powder is aerosolized. | Tychem® Suit (Level B protection). Taped seams. | Integrated into SCBA/Full Face Mask. | Isolate area.[4][5][6][7][8] HVAC to 100% exhaust (Emergency Mode). |
Operational Workflow: The "Buddy System" Mandate
Because the onset of anticholinergic delirium can be insidious (confusion before collapse), you must never handle this compound alone .
Diagram: Exposure Response Logic
This decision tree illustrates the immediate physiological cascade and required interventions.
Caption: Immediate response logic for anticholinergic exposure. Note that Physostigmine is a clinical antidote and should not be self-administered in the lab.
Step-by-Step Protocols
Donning & Doffing (The "Red Zone" Protocol)
Most exposures occur during doffing (removing gear) when invisible dust on sleeves becomes airborne.
-
Preparation: Enter the ante-room. Verify "Buddy" is present.
-
Donning (Entry):
-
Put on Tyvek coverall.
-
Don inner gloves (taped to sleeves).
-
Don respirator (Perform negative pressure seal check).
-
Don outer gloves.
-
-
Experimental Phase: All work must occur within the containment device. Never remove hands from the hood/isolator while holding open containers.
-
Decontamination (Pre-Doffing):
-
While hands are still inside the hood, wipe down outer gloves with 10% NaOH (to hydrolyze the ester) followed by water.
-
Dispose of wipes in the solid waste container inside the hood.
-
-
Doffing (Exit):
-
Step A: Remove outer gloves inside the hood/isolator.
-
Step B: "Roll" the Tyvek suit down from the shoulders, turning it inside out to trap contaminants.
-
Step C: Remove respirator last.
-
Step D: Immediate hand wash (soap and cool water; hot water opens pores).
-
Chemical Deactivation & Disposal
Benzylate esters are susceptible to hydrolysis.
-
Deactivation Solution: 1N Sodium Hydroxide (NaOH) in 50% Ethanol.
-
Reaction Time: Allow contact for at least 60 minutes.
-
Verification: Verify pH > 12 before neutralizing and disposing as chemical waste.
Scientific Grounding & Validation
Why these specific protocols?
-
Double Gloving: Permeation data for tropane alkaloids suggests they can migrate through latex. Nitrile provides superior resistance, but the "double layer" creates a visual indicator for breaches.
-
No Safety Glasses: Mydriasis (pupil dilation) from micro-aerosols can last up to 7 days. Even a minor gap in eye protection allows dust to settle on the cornea. Unvented goggles are non-negotiable [1].
Self-Validating System: Surrogate Testing
Before handling the active compound, perform a Surrogate Powder Test :
-
Use Naproxen Sodium or Riboflavin (non-toxic, fluorescent) as a dummy powder.
-
Run your full weighing/synthesis protocol.
-
Use a UV light (black light) to inspect the workspace, floor, and your doffed PPE.
-
Pass Criteria: Zero fluorescence outside the primary containment hood.
References
-
Centers for Disease Control and Prevention (CDC). Occupational Health Guideline for Soluble Barium Compounds (and Anticholinergic Dusts). NIOSH. [Link]
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Exposure Scenarios.[Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 4. aenova-group.com [aenova-group.com]
- 5. international-pharma.com [international-pharma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
